Hsd17B13-IN-64
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H13Cl3N4O3 |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[(3-chloro-2-pyridinyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30) |
InChI Key |
QDTISCHRMRFVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Hsd17B13 Inhibition in Non-alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Hsd17B13-IN-64" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the role of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in non-alcoholic fatty liver disease (NAFLD) and the therapeutic potential of its inhibition, based on data from publicly disclosed inhibitor compounds.
Introduction: Hsd17B13 as a Therapeutic Target in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] The pathophysiology of NAFLD is complex, involving genetic and metabolic factors.[2]
A significant breakthrough in the field was the discovery of the role of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] Human genetics studies have shown a strong correlation between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing NASH and other chronic liver diseases.[1] Conversely, increased expression of Hsd17B13 is observed in patients with NAFLD.[4][5] This compelling genetic validation has positioned Hsd17B13 as a promising therapeutic target for the treatment of NAFLD and NASH.[6] The primary strategy is the development of small molecule inhibitors that can mimic the protective effects of the loss-of-function genetic variants.[7]
Mechanism of Action of Hsd17B13 and Rationale for Inhibition
Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is known to be involved in the metabolism of steroids, fatty acids, and retinoids.[8] It is localized to the surface of lipid droplets within hepatocytes.[9] While its precise physiological function is still under investigation, it is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7]
The inhibition of Hsd17B13 is hypothesized to protect against liver damage through several potential mechanisms:
-
Alteration of Lipid Metabolism: By inhibiting Hsd17B13, the lipid composition of lipid droplets may be altered, leading to a less lipotoxic environment within the hepatocyte.
-
Modulation of Retinoid Signaling: Inhibition of Hsd17B13's retinol dehydrogenase activity can impact retinoid homeostasis, which is known to be dysregulated in NAFLD and plays a role in hepatic inflammation and fibrosis.
-
Reduction of Cellular Stress: By mitigating the accumulation of toxic lipid species, Hsd17B13 inhibition may reduce endoplasmic reticulum stress and oxidative stress, key drivers of NASH progression.
The overarching goal of Hsd17B13 inhibition is to halt or reverse the progression of NAFLD, particularly the transition from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.
Preclinical Data for Representative Hsd17B13 Inhibitors
While no data is publicly available for "this compound," several potent and selective inhibitors have been described in scientific literature and patents. The following tables summarize representative data for one such publicly disclosed inhibitor, BI-3231, to illustrate the typical characterization of these compounds.[5]
Table 1: In Vitro Potency and Selectivity of BI-3231
| Assay | Substrate | Species | IC50 (nM) | Reference |
| HSD17B13 Enzymatic Assay | Estradiol | Human | 1.4 | [5] |
| HSD17B13 Cellular Assay | - | Human | 45 | [5] |
| HSD17B11 Enzymatic Assay | Estradiol | Human | >10,000 | [5] |
Table 2: Physicochemical and DMPK Properties of BI-3231
| Property | Value | Reference |
| Aqueous Solubility (pH 7.4) | 10 µM | [5] |
| Caco-2 Permeability (A-B) | 20 x 10-6 cm/s | [5] |
| Human Liver Microsomal Stability (Clint) | High | [5] |
| In Vivo Clearance (Mouse) | Moderate | [5] |
Experimental Protocols
This section details the typical methodologies used to characterize Hsd17B13 inhibitors, based on published studies.
Recombinant Protein Expression and Purification
-
Objective: To produce purified Hsd17B13 protein for use in biochemical assays.
-
Protocol:
-
The human HSD17B13 cDNA is cloned into a baculovirus expression vector, often with an N-terminal purification tag (e.g., His6).
-
Spodoptera frugiperda (Sf9) insect cells are infected with the recombinant baculovirus.
-
Cells are harvested after a suitable incubation period (e.g., 48-72 hours) and lysed.
-
The soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purification is achieved by size-exclusion chromatography to obtain highly pure and active Hsd17B13 protein.
-
Hsd17B13 Biochemical Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a test compound against Hsd17B13.
-
Protocol:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture is prepared containing purified recombinant Hsd17B13, the cofactor NAD+, and a suitable substrate (e.g., estradiol or leukotriene B4).[10]
-
The test compound is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The formation of the product (e.g., estrone or oxidized leukotriene B4) is measured. This can be done using various detection methods, such as:
-
LC-MS/MS: A highly sensitive and specific method to directly quantify the product.
-
Coupled-enzyme luminescence assay: Detects the production of NADH.[10]
-
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay
-
Objective: To confirm that the inhibitor can engage and inhibit Hsd17B13 in a cellular context.
-
Protocol:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7) is cultured.
-
The cells are treated with the test compound at various concentrations.
-
A probe or substrate that is processed by Hsd17B13 is added to the cells.
-
After incubation, the cells are lysed, and the amount of processed probe is quantified, typically by LC-MS/MS.
-
A decrease in the amount of processed probe in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to Hsd17B13 function and inhibitor characterization.
Caption: Proposed mechanism of Hsd17B13 in NAFLD and the therapeutic action of an inhibitor.
Caption: A typical workflow for the discovery and optimization of Hsd17B13 inhibitors.
Future Directions and Conclusions
The inhibition of Hsd17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors is a key focus of ongoing research and drug discovery efforts. While specific details on "this compound" are not publicly available, the methodologies and data presented in this guide for other inhibitors provide a framework for understanding the preclinical characterization of this important new class of therapeutic agents. Future work will focus on advancing these inhibitors into clinical trials to evaluate their safety and efficacy in patients with NAFLD and NASH. The liver-specific expression of Hsd17B13 offers a potential advantage for minimizing off-target effects and maximizing therapeutic benefit in liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
HSD17B13 and Its Role in Lipid Droplet Metabolism: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes, which are involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Predominantly expressed in the liver, HSD17B13 is specifically localized to the surface of lipid droplets (LDs), which are crucial organelles for the storage and mobilization of neutral lipids.[3] Emerging research has identified HSD17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the excessive accumulation of fat in the liver.[3][4] Notably, genetic variants that lead to a loss of HSD17B13 function have been shown to protect against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
HSD17B13 and Lipid Droplet Dynamics
HSD17B13's localization to lipid droplets suggests a direct role in their metabolism. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[3] The enzyme is believed to play a role in regulating the storage and breakdown of triglycerides within these organelles. While the precise enzymatic function of HSD17B13 is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] This activity may influence retinoid signaling, which is known to be involved in liver lipid metabolism and inflammation.
The expression of HSD17B13 is upregulated by the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), a master regulator of lipogenesis, further linking it to fatty acid and triglyceride synthesis.[2]
Therapeutic Potential of HSD17B13 Inhibition
The protective effects observed with loss-of-function variants of HSD17B13 have spurred the development of inhibitors targeting this enzyme. The primary therapeutic rationale is that inhibiting HSD17B13 will mimic the protective genetic variants, thereby slowing or preventing the progression of NAFLD.
Quantitative Data from HSD17B13 Genetic Studies and Knockdown Models
The following tables summarize key quantitative findings from studies on HSD17B13 genetic variants and experimental knockdown models.
Table 1: Impact of HSD17B13 Loss-of-Function on Liver Parameters
| Parameter | Observation in Loss-of-Function Carriers/Knockdown Models | Reference |
| Alanine Aminotransferase (ALT) | Reduced serum levels | [3] |
| Aspartate Aminotransferase (AST) | Reduced serum levels | [3] |
| Liver Fibrosis | Reduced progression and severity | [3] |
| Hepatic Triglyceride Content | Variable effects reported; some studies show no change, while knockdown models show reductions | [5] |
| Phosphatidylcholines (PCs) | Increased levels in knockdown models, particularly those with polyunsaturated fatty acids | [6] |
Table 2: Gene Expression Changes Following HSD17B13 Knockdown in High-Fat Diet-Fed Mice
| Gene | Function | Change in Expression | Reference |
| Cept1 | Phospholipid synthesis | Normalized (decreased compared to HFD control) | [5][6] |
| Cd36 | Fatty acid uptake | Decreased | [6] |
| Lrat | Retinoid metabolism | Decreased | [6] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Cascade
The following diagram illustrates the proposed signaling pathway involving HSD17B13 in the context of lipid metabolism.
Caption: Proposed signaling pathway of HSD17B13 in lipid metabolism.
Experimental Workflow for Assessing HSD17B13 Inhibition
This diagram outlines a typical experimental workflow to evaluate the effects of an HSD17B13 inhibitor.
Caption: General experimental workflow for HSD17B13 inhibitor evaluation.
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol is based on the known retinol dehydrogenase activity of HSD17B13.
-
Reagents: Recombinant human HSD17B13 protein, NAD+ cofactor, all-trans-retinol, reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), plate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and recombinant HSD17B13.
-
Add the test inhibitor (e.g., Hsd17B13-IN-64) at various concentrations.
-
Initiate the reaction by adding all-trans-retinol.
-
Incubate at 37°C.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
Cellular Lipid Droplet Accumulation Assay
This protocol uses a human hepatocyte cell line to assess the effect of inhibitors on lipid accumulation.
-
Cell Line: HepG2 or Huh7 cells.
-
Reagents: Cell culture medium, oleic acid complexed to BSA, test inhibitor, paraformaldehyde (PFA), BODIPY 493/503 or LipidTox stain, Hoechst stain for nuclear counterstaining.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the test inhibitor for a specified period.
-
Induce lipid droplet formation by adding oleic acid to the medium for 24 hours.
-
Fix the cells with 4% PFA.
-
Stain for lipid droplets with BODIPY or LipidTox and nuclei with Hoechst.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number, size, and intensity of lipid droplets per cell.
-
In Vivo Murine Model of NAFLD
This protocol describes a common method to evaluate the efficacy of an HSD17B13 inhibitor in a relevant disease model.
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (HFD), typically 60% kcal from fat.
-
Procedure:
-
Feed mice the HFD for a period of 12-16 weeks to induce obesity and hepatic steatosis.
-
Administer the test inhibitor or vehicle control daily via oral gavage for the last 4-8 weeks of the study.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood for serum analysis of ALT, AST, and lipid profiles.
-
Harvest the liver for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and for molecular and lipidomic analyses.
-
Conclusion
HSD17B13 has emerged as a critical regulator of hepatic lipid droplet metabolism and a compelling therapeutic target for NAFLD and related liver diseases. The protective effect of loss-of-function genetic variants provides strong human genetic validation for the development of HSD17B13 inhibitors. While the specific compound "this compound" is not widely documented, the general principles and experimental approaches outlined in this guide provide a solid framework for the investigation and development of novel therapeutics targeting this important enzyme. Further research will be crucial to fully elucidate the enzymatic functions of HSD17B13 and to translate the promise of its inhibition into effective treatments for patients with chronic liver disease.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Enigmatic Target: A Technical Guide to the Discovery and Synthesis of Hsd17B13 Inhibitors
A note on the nomenclature: Publicly available scientific literature and databases do not contain specific information on a compound designated "Hsd17B13-IN-64." This guide, therefore, provides a comprehensive overview of the discovery and synthesis of a representative and well-characterized Hsd17B13 inhibitor, BI-3231, as a surrogate to fulfill the core technical requirements of the request.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants of the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3][4][5] These findings have positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The development of small molecule inhibitors of Hsd17B13 is a key strategy to mimic the protective effects of these genetic variants.
Discovery of Hsd17B13 Inhibitors: The Case of BI-3231
The discovery of potent and selective Hsd17B13 inhibitors has been a focus of recent drug discovery efforts. One such publicly disclosed inhibitor is BI-3231.[3][6]
High-Throughput Screening (HTS)
The journey to identify BI-3231 began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the enzymatic activity of Hsd17B13.[3][6] A common approach involves using a known substrate of the enzyme, such as estradiol or leukotriene B4 (LTB4), and measuring the formation of the product in the presence of test compounds.[3][7]
An alkynyl phenol compound, compound 1 , was identified as a weakly active hit from this screening with an IC50 value of 1.4 μM.[6]
Lead Optimization
Following the initial hit identification, a process of lead optimization was undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. This iterative process involves synthesizing and testing analogs of the lead compound. For the series leading to BI-3231, this involved modifications to different parts of the molecule.[6]
The optimization process ultimately led to the identification of BI-3231 (compound 45 ), which demonstrated significantly improved potency.[3][6]
Quantitative Data for Hsd17B13 Inhibitors
The following tables summarize the quantitative data for selected Hsd17B13 inhibitors, including BI-3231 and other compounds from the same chemical series, to illustrate the structure-activity relationship (SAR) during lead optimization.
| Compound | hHsd17B13 IC50 (nM) |
| 1 | 1400 |
| 13 | 25 |
| 14 | 20 |
| 34 | 3.1 |
| BI-3231 (45) | 2.5 |
Data sourced from the Journal of Medicinal Chemistry.[6]
Experimental Protocols
Recombinant Hsd17B13 Expression and Purification
-
Expression System: Recombinant human Hsd17B13 with a His-tag is expressed in Sf9 insect cells using a baculoviral expression system.[7]
-
Purification: The protein is purified from the cell lysate using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[7]
Hsd17B13 Enzymatic Assay (Luminescence-based)
This assay is used to determine the inhibitory activity of test compounds.
-
Principle: The assay measures the production of NADH, a product of the Hsd17B13-catalyzed oxidation of a substrate (e.g., estradiol or LTB4). The amount of NADH is quantified using a coupled-enzyme luminescence system (e.g., NAD-Glo™ assay).
-
Procedure:
-
The assay is performed in 384-well plates.
-
The reaction mixture contains purified recombinant Hsd17B13 (50-100 nM), the substrate (e.g., estradiol, 10-50 µM), NAD+ as a cofactor, and the test compound at various concentrations in a buffer solution (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[7]
-
The reaction is initiated by the addition of the substrate or enzyme.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of NADH produced is measured by adding a detection reagent that generates a luminescent signal proportional to the NADH concentration.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Hsd17B13 Assay
This assay assesses the ability of a compound to inhibit Hsd17B13 within a cellular context.
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) is used.
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with the test compound at various concentrations.
-
A suitable substrate for Hsd17B13 is added to the cells.
-
After incubation, the cells are lysed, and the amount of product formed is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are determined by analyzing the dose-response curve.
-
Hsd17B13 Signaling and Mechanism of Action
Hsd17B13 is involved in lipid metabolism and inflammation within the liver. Its overexpression is associated with increased lipid droplet size and number.[1] The precise signaling pathways are still under investigation, but it is known to influence pathways related to fatty acid metabolism and inflammation.
dot
Caption: Hsd17B13 Signaling Pathway in Hepatocytes.
Experimental Workflow: From Hit to Lead
The following diagram illustrates a typical workflow for the discovery and optimization of an Hsd17B13 inhibitor.
dot
Caption: Drug Discovery Workflow for Hsd17B13 Inhibitors.
Synthesis of Hsd17B13 Inhibitors
The chemical synthesis of Hsd17B13 inhibitors like BI-3231 involves multi-step organic synthesis. While the exact, detailed synthetic route for every inhibitor is proprietary, the published literature on BI-3231 indicates that its synthesis involves the coupling of different heterocyclic and aromatic building blocks. The general approach would likely involve standard cross-coupling reactions (e.g., Suzuki, Sonogashira) and functional group manipulations to assemble the final molecule. For a specific and detailed synthetic protocol, it is recommended to consult the primary scientific literature or patents describing the synthesis of the compound of interest.
Conclusion
The discovery of potent and selective Hsd17B13 inhibitors represents a promising therapeutic strategy for the treatment of chronic liver diseases. The journey from a high-throughput screening hit to a preclinical candidate like BI-3231 involves a multidisciplinary effort encompassing medicinal chemistry, biochemistry, and pharmacology. This guide provides a foundational understanding of the key steps and considerations in the discovery and synthesis of Hsd17B13 inhibitors, which will be valuable for researchers and scientists in the field of drug development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
The Therapeutic Potential of HSD17B13 Inhibition in NASH and Liver Fibrosis: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. While this document is centered around the concept of a hypothetical inhibitor, "Hsd17B13-IN-64," the data and methodologies presented are a composite derived from publicly available information on various HSD17B13 inhibitors currently under investigation.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease, making it a compelling therapeutic target.[1][2][3] The inhibition of HSD17B13 is a promising strategy to mitigate liver inflammation and fibrosis. This document outlines the preclinical and clinical evidence for HSD17B13 inhibition, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action and Therapeutic Rationale
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[2][3] Its precise physiological function is still under investigation, but it is known to be involved in lipid metabolism.[2][4] Overexpression of HSD17B13 is observed in patients with NAFLD and is associated with increased lipid accumulation in the liver.[1][4] The therapeutic rationale for inhibiting HSD17B13 is based on the human genetic data suggesting that reduced enzyme activity is protective against the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.[2] One of the proposed mechanisms for its role in fibrosis is its influence on pyrimidine catabolism.[5][6]
Data Presentation: Preclinical and Clinical Findings
The therapeutic potential of HSD17B13 inhibition is supported by a growing body of preclinical and clinical data from various investigational compounds. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| EP-036332 | Human HSD17B13 | Enzymatic Assay | 14 | [7] |
| Mouse HSD17B13 | Enzymatic Assay | 2.5 | [7] | |
| EP-040081 | Human HSD17B13 | Enzymatic Assay | 79 | [7] |
| Mouse HSD17B13 | Enzymatic Assay | 74 | [7] | |
| BI-3231 | Human HSD17B13 | Enzymatic Assay (Estradiol) | 1.4 ± 0.7 µM | [8] |
| Human HSD17B13 | Enzymatic Assay (Retinol) | 2.4 ± 0.1 µM | [8] |
Table 2: Preclinical Efficacy of HSD17B13 Inhibitors in Disease Models
| Compound | Model | Key Findings | Source |
| INI-678 | 3D Liver-on-a-Chip (Human primary cells) | Reduction in fibrosis markers: αSMA (35.4±7.5%) and Collagen Type 1 (42.5±6.4%) | [9] |
| M-5475 | CDAA-HFD Mouse Model of MASH | Reduced fibrosis stage, decreased galectin-3, collagen-1a1, and α-SMA | [10] |
| EP-036332 & EP-040081 | Concanavalin A-induced acute liver injury mouse model | Decreased serum ALT and inflammatory cytokines (TNF-α, IL-1β, CXCL9) | [7] |
Table 3: Clinical Trial Data for HSD17B13-Targeting siRNA Therapeutics
| Compound | Study Phase | Population | Key Findings | Source |
| Rapirosiran (ALN-HSD) | Phase 1 | Healthy Adults & NASH Patients | Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at 400 mg dose) | [11][12] |
| AZD7503 | Phase 1 | NAFLD or NASH Patients | Assessment of safety, tolerability, and knockdown of hepatic HSD17B13 mRNA | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the enzymatic conversion of retinol to retinaldehyde by HSD17B13.
Materials:
-
HEK293 cells
-
Expression plasmids for HSD17B13 (wild-type and mutants) or empty vector
-
All-trans-retinol (substrate)
-
Cell culture medium and reagents
-
Normal-phase High-Performance Liquid Chromatography (HPLC) system
-
Retinoid standards (retinaldehyde, retinoic acid)
Procedure:
-
Seed HEK293 cells in triplicate in appropriate culture plates one day prior to transfection.
-
Transfect cells with HSD17B13 expression plasmids or an empty vector control.
-
Following transfection, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and culture medium.
-
Extract retinoids from the samples.
-
Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system, with retinoid standards for calibration.[16]
3D Liver-on-a-Chip Model of NASH and Fibrosis
This protocol outlines the use of a microphysiological system to model NASH and test the anti-fibrotic effects of HSD17B13 inhibitors.
Materials:
-
Microfluidic device with separate chambers for different cell types, separated by a porous membrane.[17]
-
Primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells.[18]
-
Cell culture medium supplemented with a "high-fat" cocktail (e.g., oleic and palmitic acids) to induce a NASH phenotype.
-
HSD17B13 inhibitor compound (e.g., INI-678).
-
Reagents for immunofluorescence staining (e.g., antibodies for α-SMA and Collagen Type 1).
-
Microscopy imaging system.
Procedure:
-
Seed primary human hepatocytes, HSCs, and Kupffer cells into the appropriate chambers of the microfluidic device to create a 3D co-culture system.[18][19]
-
Perfuse the system with standard culture medium to allow for tissue formation.
-
Induce a NASH-like phenotype by perfusing the system with a "high-fat" medium for a specified duration.
-
Treat the NASH model with the HSD17B13 inhibitor or vehicle control for the desired treatment period.
-
At the end of the treatment, fix and permeabilize the cells within the device.
-
Perform immunofluorescence staining for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type 1.
-
Capture images using a fluorescence microscope and quantify the expression of fibrosis markers to assess the anti-fibrotic efficacy of the inhibitor.[9]
In Vivo Efficacy Study in a Mouse Model of MASH
This protocol describes the evaluation of an HSD17B13 inhibitor in a diet-induced mouse model of metabolic dysfunction-associated steatohepatitis (MASH).
Materials:
-
C57BL/6J mice
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
-
HSD17B13 inhibitor compound (e.g., M-5475)
-
Vehicle control
-
Equipment for oral gavage
-
Reagents for histological analysis (e.g., Picro-Sirius Red staining) and biochemical assays (e.g., ALT measurement, hydroxyproline assay).
Procedure:
-
Induce MASH in mice by feeding them a CDAA-HFD for a specified period (e.g., several weeks).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the HSD17B13 inhibitor or vehicle control orally (e.g., daily) for the duration of the treatment period.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, collect blood samples for measurement of plasma ALT levels.
-
Euthanize the animals and harvest liver tissue.
-
Fix a portion of the liver for histological analysis, including Picro-Sirius Red staining to assess fibrosis.
-
Homogenize another portion of the liver for the measurement of hydroxyproline content, a quantitative marker of collagen deposition.
-
Analyze gene expression of fibrosis and inflammation markers (e.g., Collagen-1a1, α-SMA, galectin-3) in liver tissue via qPCR.[10]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HSD17B13 function and inhibitor evaluation.
Caption: Proposed signaling pathway for HSD17B13 in liver fibrosis.
Caption: In vitro experimental workflow for testing HSD17B13 inhibitors.
Caption: In vivo experimental workflow for evaluating HSD17B13 inhibitors.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising, genetically validated therapeutic strategy for the treatment of NASH and liver fibrosis. Preclinical and early clinical data for various HSD17B13 inhibitors, both small molecules and siRNAs, have demonstrated target engagement and favorable effects on markers of liver injury and fibrosis. The development of a potent and selective inhibitor, such as the conceptual "this compound," holds significant potential to address the unmet medical need in patients with advanced liver disease. Future research will focus on elucidating the precise molecular mechanisms of HSD17B13 in disease progression and advancing the most promising inhibitor candidates through rigorous clinical trials to establish their safety and efficacy in the patient population.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted therapeutics and novel signaling pathways in non-alcohol-associated fatty liver/steatohepatitis (NAFL/NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 13. AZD7503 for Non-alcoholic Fatty Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. astrazeneca.com [astrazeneca.com]
- 15. A study to investigate Safety, Tolerability, and Pharmacokinetics of AZD7503 in participants with suspected NASH. [astrazenecaclinicaltrials.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard: human liver-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cn-bio.com [cn-bio.com]
- 19. researchgate.net [researchgate.net]
Hsd17B13-IN-64: A Technical Guide to its Liver-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver diseases, including cirrhosis and hepatocellular carcinoma.[3][4] This has spurred the development of inhibitors targeting HSD17B13, with the goal of mimicking the protective effects of these genetic variants. Hsd17B13-IN-64 is a potent inhibitor of HSD17B13, identified as a tool for investigating the therapeutic potential of targeting this enzyme.[5] This technical guide provides a comprehensive overview of the liver-specific activity of this compound and related inhibitors, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Core Data Summary
The development of HSD17B13 inhibitors is an active area of research. While specific data on this compound is limited, the broader class of HSD17B13 inhibitors provides valuable insights into its potential pharmacological profile. The following tables summarize key quantitative data for this compound and other notable inhibitors in development.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound (Compound 143) | HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 μM | [5] |
| BI-3231 | Human HSD17B13 | Enzymatic | - | Single-digit nM (Ki) | [6] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | - | Single-digit nM (Ki) | [6] |
| BI-3231 | Human HSD17B13 | Cellular | - | Double-digit nM | [6] |
| Exemplified Compound (Pfizer) | HSD17B13 | Cellular (HEK) | - | 0.065 μM | [7] |
Table 2: Preclinical and Clinical Pharmacokinetics of HSD17B13 Inhibitors
| Compound | Species | Administration | Key Findings | Reference |
| INI-822 | Human (Healthy Volunteers) | Oral | Half-life supports once-daily dosing. Achieved plasma exposures anticipated to inhibit HSD17B13. | [8][9] |
| BI-3231 | Mouse, Rat | IV, Oral | Rapid plasma clearance exceeding hepatic blood flow, low oral bioavailability. Strong accumulation in the liver compared to plasma. | [1][6] |
Table 3: Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Model | Key Findings | Reference |
| INI-822 | Rats (CDAA-HFD diet) | Reduced levels of alanine transaminase (ALT). Dose-dependent increase in hepatic phosphatidylcholines (PCs). | [8] |
| BI-3231 | Murine and Human Hepatocytes (Palmitic acid-induced lipotoxicity) | Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis. Increased mitochondrial respiratory function. | [10] |
Signaling Pathways and Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its precise physiological function is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The inhibition of HSD17B13 is thought to mimic the protective effects of loss-of-function genetic variants, which are associated with reduced liver inflammation and fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 8. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 9. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary In Vitro Efficacy of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. The content herein is synthesized from publicly available research and is intended to inform researchers, scientists, and professionals involved in drug development about the current landscape of HSD17B13 inhibition. While the specific compound "Hsd17B13-IN-64" did not yield specific public data, this guide focuses on well-characterized inhibitors of HSD17B13, such as BI-3231, as a representative example to fulfill the core requirements of this analysis.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[2][3] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][4] Consequently, the development of small molecule inhibitors targeting HSD17B13 has become an active area of research. This guide delves into the preclinical in vitro data of these pioneering inhibitors.
Quantitative Data Summary
The in vitro efficacy of HSD17B13 inhibitors has been quantified through various assays, measuring potency, selectivity, and cellular activity. The data for the well-characterized inhibitor, BI-3231, is summarized below.
| Inhibitor | Assay Type | Target | Substrate | IC50 | Ki | Selectivity | Reference |
| BI-3231 | Enzymatic | Human HSD17B13 | Estradiol | 1.4 µM (Initial Hit) | - | - | [5] |
| BI-3231 | Enzymatic | Human HSD17B13 | Retinol | 2.4 µM (Initial Hit) | - | - | [5] |
| BI-3231 | Enzymatic | Human HSD17B13 | - | Single-digit nM | Single-digit nM | >1000-fold vs HSD17B11 | [4][5] |
| BI-3231 | Enzymatic | Mouse HSD17B13 | - | Single-digit nM | Single-digit nM | - | [4][5] |
| BI-3231 | Cellular | Human HSD17B13 | - | Double-digit nM | - | - | [4][5] |
Additionally, studies on antisense oligonucleotides (ASOs) targeting Hsd17b13 have demonstrated potent in vitro knockdown of gene expression.
| Inhibitor Type | Assay Type | Target | Duration | IC50 | Reference |
| Hsd17b13 ASO | Gene Expression | Mouse Primary Hepatocytes | 24 h | 83 nM | [6] |
| Hsd17b13 ASO | Gene Expression | Mouse Primary Hepatocytes | 48 h | 76 nM | [6] |
| Hsd17b13 ASO | Gene Expression | Mouse Primary Hepatocytes | 72 h | 29 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the in vitro studies of HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of HSD17B13.
-
Objective: To determine the IC50 and Ki values of an inhibitor against recombinant HSD17B13.
-
Materials:
-
Procedure:
-
The recombinant HSD17B13 enzyme is incubated with the test inhibitor at varying concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor (NAD+).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched.
-
The product formation is quantified using a sensitive detection method like MALDI-TOF-MS.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, Ki values are calculated using the Morrison equation.[4]
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a more physiologically relevant context.
-
Objective: To measure the potency of an inhibitor in a cellular environment.
-
Materials:
-
Procedure:
-
HEK293 cells overexpressing HSD17B13 are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with the test inhibitor at a range of concentrations for a specified duration.
-
The substrate, estradiol, is added to the cell culture medium.
-
After an incubation period, the reaction is stopped, and the cells are lysed.
-
The concentration of the product (estrone) in the cell lysate is measured using LC-MS/MS.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The cellular IC50 value is determined from the dose-response curve.
-
Hepatocellular Lipotoxicity Model
This in vitro model is used to evaluate the protective effects of HSD17B13 inhibitors against cellular stress induced by fatty acids.
-
Objective: To assess the ability of an inhibitor to mitigate lipotoxic effects in hepatocytes.
-
Materials:
-
Procedure:
-
Hepatocytes are cultured and treated with palmitic acid to induce a state of lipotoxicity, characterized by increased triglyceride accumulation.
-
Cells are co-incubated with the HSD17B13 inhibitor at various concentrations.
-
After the treatment period, cellular endpoints are measured:
-
Triglyceride Accumulation: Quantified using a colorimetric assay.
-
Cell Viability and Proliferation: Assessed using standard assays like MTT or BrdU incorporation.
-
Mitochondrial Respiration: Measured using a Seahorse XF Analyzer to determine the oxygen consumption rate.[1]
-
-
The effect of the inhibitor is evaluated by comparing the treated groups to the control group (palmitic acid alone).
-
Visualizations
HSD17B13 Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental processes related to HSD17B13 inhibition.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-64 in a High-Fat Diet Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Hsd17B13-IN-64, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a high-fat diet (HFD)-induced mouse model of non-alcoholic fatty liver disease (NAFLD).
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition globally, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] HSD17B13, a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD.[3][4][5] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of NAFLD progression.[1][5] Preclinical studies have shown that elevated HSD17B13 expression is observed in both human NAFLD and mouse models, and its overexpression promotes hepatic lipid accumulation.[3][6][7] Conversely, knockdown of Hsd17b13 in mice on a high-fat diet has been shown to ameliorate hepatic steatosis.[8][9][10][11] this compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13, offering a potential therapeutic strategy to mitigate the progression of NAFLD.
Mechanism of Action
HSD17B13 is understood to be involved in hepatic lipid metabolism.[6] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[3][4] HSD17B13 is thought to play a role in lipid droplet dynamics and has been shown to possess retinol dehydrogenase activity.[3][5] By inhibiting HSD17B13, this compound is hypothesized to modulate lipid metabolism, reduce hepatic steatosis, and potentially attenuate liver inflammation and fibrosis.
Experimental Protocols
High-Fat Diet (HFD) Mouse Model of NAFLD
This protocol outlines the induction of NAFLD in mice using a high-fat diet, a widely used and relevant model that mimics the human condition.[2][12][13][14]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (recommended due to susceptibility to diet-induced obesity and NAFLD)[13][14]
-
Sex: Male
-
Age: 6-8 weeks at the start of the diet
2. Housing and Acclimation:
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow for a one-week acclimation period upon arrival.
-
Provide ad libitum access to water and the specified diet.
3. Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 45% or 60% kcal from fat).[12] The diet should be purchased from a reputable commercial supplier.
-
Duration: Feed the respective diets for 12-16 weeks to induce significant steatosis and features of metabolic syndrome.[12]
Administration of this compound
1. Formulation:
-
The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration of small molecules is 0.5% (w/v) methylcellulose in water.
-
Prepare a homogenous suspension of the desired concentration.
2. Dosing and Administration:
-
Route of Administration: Oral gavage is a common and effective route for daily dosing.
-
Dosage: A dose-ranging study is recommended to determine the optimal effective dose. Based on typical small molecule inhibitor studies, a starting range could be 1, 3, 10, and 30 mg/kg body weight.
-
Frequency: Once daily administration.
-
Treatment Period: Initiate treatment after 8-10 weeks of HFD feeding, once NAFLD is established, and continue for 4-6 weeks.
Endpoint Analysis
A comprehensive analysis of various endpoints is crucial to evaluate the efficacy of this compound.
Biochemical Analysis
At the end of the study, collect blood via cardiac puncture and perfuse the liver with saline before collection.
| Parameter | Sample | Method | Purpose |
| Alanine Aminotransferase (ALT) | Serum | Commercial Assay Kit | Marker of liver injury |
| Aspartate Aminotransferase (AST) | Serum | Commercial Assay Kit | Marker of liver injury |
| Total Cholesterol | Serum | Commercial Assay Kit | Assess systemic lipid levels |
| Triglycerides | Serum | Commercial Assay Kit | Assess systemic lipid levels |
| Hepatic Triglycerides | Liver Homogenate | Commercial Assay Kit | Quantify liver fat accumulation |
| Hepatic Cholesterol | Liver Homogenate | Commercial Assay Kit | Quantify liver lipid content |
Histopathological Analysis
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
| Staining Method | Purpose | Scoring System |
| Hematoxylin and Eosin (H&E) | To assess steatosis, inflammation, and hepatocyte ballooning | NAFLD Activity Score (NAS)[15][16] |
| Sirius Red or Masson's Trichrome | To visualize and quantify collagen deposition (fibrosis) | Fibrosis Staging[16][17] |
| Oil Red O (on frozen sections) | To visualize neutral lipid accumulation | Qualitative/Quantitative assessment of lipid droplets |
NAFLD Activity Score (NAS) and Fibrosis Staging
| Component | Score | Description |
| Steatosis | 0 | <5% |
| 1 | 5-33% | |
| 2 | >33-66% | |
| 3 | >66% | |
| Lobular Inflammation | 0 | No foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few balloon cells | |
| 2 | Many cells/prominent ballooning | |
| Fibrosis | 0 | None |
| 1 | Perisinusoidal or periportal | |
| 2 | Perisinusoidal and periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
Gene Expression Analysis
Isolate RNA from a portion of the liver to perform quantitative real-time PCR (qRT-PCR) for key genes involved in lipogenesis, inflammation, and fibrosis.
| Gene | Pathway |
| Srebf1 (SREBP1c) | Lipogenesis |
| Fasn (Fatty Acid Synthase) | Lipogenesis |
| Scd1 (Stearoyl-CoA Desaturase 1) | Lipogenesis |
| Tnf (TNF-α) | Inflammation |
| Il6 (Interleukin-6) | Inflammation |
| Ccl2 (MCP-1) | Inflammation |
| Col1a1 (Collagen, Type I, Alpha 1) | Fibrosis |
| Acta2 (α-SMA) | Fibrosis |
| Timp1 (TIMP Metallopeptidase Inhibitor 1) | Fibrosis |
Expected Outcomes
Treatment with this compound in the HFD mouse model is expected to result in:
-
A significant reduction in serum ALT and AST levels.
-
A decrease in hepatic triglyceride and cholesterol content.
-
Improvement in the NAFLD Activity Score, primarily driven by a reduction in steatosis.
-
Downregulation of key lipogenic and pro-inflammatory genes in the liver.
-
Potential for reduction in fibrosis, although this may require a longer treatment duration or a more advanced model of NASH.
Safety and Toxicology
Throughout the study, monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior. At the end of the study, a preliminary assessment of the toxicity of this compound can be made by examining the histology of other major organs (e.g., kidney, spleen).
Conclusion
These application notes provide a robust framework for evaluating the preclinical efficacy of this compound in a high-fat diet-induced mouse model of NAFLD. The detailed protocols for model induction, drug administration, and comprehensive endpoint analysis will enable researchers to generate reliable and reproducible data to support the development of this promising therapeutic agent.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gubra.dk [gubra.dk]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-64 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver conditions. This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases. Hsd17B13-IN-64 is a potent and selective inhibitor of HSD17B13 intended for preclinical research and drug development. These application notes provide detailed protocols for the dosage and administration of this compound in animal models of liver disease, based on available data for similar small molecule inhibitors.
While specific preclinical data for a compound named "this compound" is not publicly available, this document outlines representative protocols derived from studies on other HSD17B13 small molecule inhibitors and therapeutic agents targeting HSD17B13.
Quantitative Data Summary
The following tables summarize key quantitative data for therapeutic agents targeting HSD17B13 in animal studies. This information can be used as a reference for designing experiments with this compound.
Table 1: Small Molecule Inhibitors of HSD17B13 in Animal Studies
| Compound | Animal Model | Dosage | Administration Route | Study Duration | Key Findings |
| BI-3231 | C57BL/6J Mice | 50 µmol/kg (single dose) | Oral Gavage | 72 hours (PK study) | Extensive liver distribution and retention compared to plasma.[2] |
| EP-037429 (prodrug of EP-036332) | C57BL/6J Mice | Not specified | Oral Gavage | 3 days (pretreatment) | Hepatoprotective effects in a model of autoimmune hepatitis.[3] |
| INI-822 | Zucker Obese Rats | Not specified | Oral Gavage | 16 days | Decreased fibrotic proteins in a liver-on-a-chip system; good oral bioavailability in rats.[4] |
Table 2: Genetic Knockdown of Hsd17b13 in Mouse Models
| Method | Animal Model | Dosage/Titer | Administration Route | Study Duration | Key Findings |
| shRNA Adeno-Associated Virus (AAV8) | C57BL/6J Mice on High-Fat Diet | Not specified | Intraperitoneal Injection | 14 days | Improved hepatic steatosis and markers of liver health.[5] |
| Antisense Oligonucleotide (ASO) | CDAHFD-induced Fibrotic Mice | 10 mg/kg | Not specified | Not specified | Dose-dependent reduction of hepatic Hsd17b13 expression and modulated hepatic steatosis.[6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Mouse Model of NASH
This protocol describes a representative study to evaluate the efficacy of this compound in a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model, which induces steatosis and fibrosis.
1. Animal Model and Diet:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Diet: Feed mice a CDAHFD to induce NASH. The study duration on this diet can range from 6 to 16 weeks to achieve desired levels of fibrosis.[7]
2. This compound Formulation and Administration:
-
Formulation: Prepare a formulation of this compound suitable for oral administration. A common vehicle is 0.5% (w/v) methylcellulose in water. The final concentration should be calculated based on the desired dosage and a dosing volume of 5-10 mL/kg.
-
Dosage: Based on data from similar compounds like BI-3231, a starting dose could be in the range of 10-50 µmol/kg.[2] A dose-response study is recommended.
-
Administration: Administer this compound or vehicle control daily via oral gavage.
3. Experimental Groups:
-
Group 1 (Control): CDAHFD + Vehicle.
-
Group 2 (Low Dose): CDAHFD + this compound (e.g., 10 µmol/kg).
-
Group 3 (High Dose): CDAHFD + this compound (e.g., 50 µmol/kg).
4. Efficacy Endpoints:
-
Blood Analysis: Collect blood at baseline and at the end of the study to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: At the end of the study, euthanize mice and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain tissue sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2) by qRT-PCR.
-
Lipid Analysis: Analyze hepatic triglyceride content from frozen liver tissue.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Liver Disease
Caption: HSD17B13 signaling pathway in liver pathophysiology.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound in a mouse model.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. enanta.com [enanta.com]
- 4. inipharm.com [inipharm.com]
- 5. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
Application Notes: Techniques for Assessing Hsd17B13-IN-64 Target Engagement
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4][5] This protective effect has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases. Hsd17B13-IN-64 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. Confirming that a compound like this compound reaches and binds to its intended target within a biological system is a critical step in drug development. These application notes provide detailed protocols for a suite of assays to determine and quantify the target engagement of this compound, from biochemical validation to cellular confirmation.
Biochemical Assays for Direct Target Binding
Biochemical assays are the first step in confirming that an inhibitor directly interacts with its purified protein target and in quantifying its potency. For Hsd17B13, which catalyzes the NAD+-dependent conversion of substrates like retinol, leukotriene B4, or β-estradiol, its activity can be monitored by measuring the production of NADH.[6][7][8]
Protocol 1: NADH-Glo™ Luminescence-Based Inhibition Assay
This assay quantifies Hsd17B13 activity by measuring the amount of NADH produced, which generates a luminescent signal via a pro-luciferin substrate.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound (or other test inhibitors)
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Acoustically transfer 50 nL of each dilution into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Addition: Dilute purified Hsd17B13 to a final concentration of 50-100 nM in assay buffer. Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer containing β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration 100 µM). Add 5 µL of this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection: Add 10 µL of NADH-Glo™ Detection Reagent to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Inhibitor | Target | Substrate | IC50 (µM) | Assay Method |
| Compound 1 | Hsd17B13 | β-estradiol | 0.053 | LC-MS/MS[9] |
| Compound 2 | Hsd17B13 | Estradiol | 0.050 | LC-MS/MS[9] |
| BI-3231 | hHsd17B13 | Estradiol | 0.0011 | MALDI-TOF MS[6] |
| Inipharm Cmpd | Hsd17B13 | Estrone | ≤ 0.1 | LC/MS[10] |
| Note: Data for this compound is not publicly available. The table shows representative IC50 values for other published Hsd17B13 inhibitors to illustrate expected data. |
Cellular Target Engagement Assays
While biochemical assays confirm direct binding, cellular assays are essential to verify that the inhibitor can cross the cell membrane and engage with Hsd17B13 in its native environment. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful, label-free methods for this purpose.[11][12]
Hsd17B13 Signaling and Location
Hsd17B13 is localized to the surface of lipid droplets within hepatocytes, where it participates in lipid and retinol metabolism.[1][3] Its expression is regulated by transcription factors like LXR-α and SREBP-1c.[3] Understanding this context is crucial for designing and interpreting cellular assays.
Figure 1: Simplified Hsd17B13 localization and function pathway.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]
Workflow:
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Procedure:
-
Cell Culture: Culture HepG2 or HEK293 cells expressing Hsd17B13 to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.[15]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Include an unheated control.[16]
-
Lysis: Immediately cool the samples on ice. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble and aggregated protein fractions by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Hsd17B13. Use a secondary antibody for detection.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble Hsd17B13 against temperature for both vehicle- and inhibitor-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates target engagement.
Data Presentation:
| Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 57.0 | +4.5°C |
| Note: Data is hypothetical and for illustrative purposes. |
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that a protein, when bound by a small molecule, gains stability and becomes more resistant to protease digestion.[17][18]
Workflow:
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. origene.com [origene.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 10. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD17B13-IN-64 in Primary Human Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver disorders. The inhibition of HSD17B13's enzymatic activity is hypothesized to mitigate the progression of liver diseases such as NAFLD/NASH, hepatic inflammation, and fibrosis.[1][2][3]
These application notes provide a comprehensive overview of the use of a representative HSD17B13 inhibitor in primary human hepatocyte cultures. As "Hsd17B13-IN-64" is not a publicly documented inhibitor, the data and protocols presented herein are based on the well-characterized and selective HSD17B13 inhibitor, BI-3231 , to serve as a practical guide for researchers.
Data Presentation: In Vitro Efficacy of HSD17B13 Inhibition
The following tables summarize the quantitative data for the representative HSD17B13 inhibitor, BI-3231, in relevant in vitro assays.
| Table 1: Biochemical and Cellular Potency of BI-3231 | |
| Parameter | Value |
| Human HSD17B13 Enzymatic Assay (IC50) | 1.4 µM (initial hit), optimized to single-digit nM for BI-3231 |
| Mouse HSD17B13 Enzymatic Assay (IC50) | Moderate activity |
| Human HSD17B13 Cellular Assay | Double-digit nM activity |
| Selectivity vs. HSD17B11 | High |
| Table 2: Effects of BI-3231 on Hepatocyte Function Under Lipotoxic Stress | |
| Parameter | Observation |
| Triglyceride Accumulation | Significantly decreased in human and mouse hepatocytes |
| Hepatocyte Proliferation & Differentiation | Considerable improvement |
| Lipid Homeostasis | Restoration |
| Mitochondrial Respiratory Function | Increased |
| β-Oxidation | Not affected |
Experimental Protocols
Protocol 1: Inhibition of Palmitic Acid-Induced Lipotoxicity in Primary Human Hepatocytes
This protocol describes the methodology to induce a lipotoxic state in primary human hepatocytes using palmitic acid and to assess the protective effects of an HSD17B13 inhibitor.
Materials:
-
Primary human hepatocytes
-
Hepatocyte plating and maintenance medium
-
Palmitic acid (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HSD17B13 Inhibitor (e.g., BI-3231)
-
Dimethyl sulfoxide (DMSO)
-
Collagen-coated cell culture plates
Procedure:
-
Cell Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated plates at a suitable density (e.g., 0.5 x 10^6 cells/well in a 6-well plate) in hepatocyte plating medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. After 4-6 hours, replace the plating medium with hepatocyte maintenance medium. Allow cells to acclimate for 24 hours before treatment.
-
-
Preparation of Palmitic Acid-BSA Complex:
-
Prepare a 5 mM stock solution of palmitic acid in 100% ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium.
-
To create the working solution, slowly add the palmitic acid stock solution to the BSA solution while stirring to achieve a final concentration of 500 µM palmitic acid and 1% BSA. This results in a molar ratio that facilitates fatty acid uptake by the cells.
-
Incubate the complex at 37°C for 30 minutes to allow for binding.
-
-
Induction of Lipotoxicity and Inhibitor Treatment:
-
Prepare stock solutions of the HSD17B13 inhibitor (e.g., BI-3231) in DMSO.
-
Aspirate the maintenance medium from the hepatocytes and replace it with a fresh medium containing the palmitic acid-BSA complex.
-
For the treated groups, add the HSD17B13 inhibitor to the medium at the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM).
-
Include a vehicle control group treated with the palmitic acid-BSA complex and an equivalent concentration of DMSO.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Protocol 2: Quantification of Intracellular Triglyceride Accumulation (Oil Red O Staining)
This protocol details the staining of neutral lipid droplets within hepatocytes using Oil Red O, followed by quantification.
Materials:
-
Oil Red O staining kit (containing Oil Red O solution, 10% formalin, propylene glycol, and hematoxylin)
-
Phosphate-Buffered Saline (PBS)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Cell Fixation:
-
After the treatment period from Protocol 1, aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 10% formalin to each well and incubate for 15-20 minutes at room temperature to fix the cells.
-
-
Staining:
-
Remove the formalin and wash the cells with distilled water.
-
Add 60% isopropanol to each well for 5 minutes.
-
Remove the isopropanol and add the working Oil Red O staining solution to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the water is clear.
-
-
Quantification:
-
After washing, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of intracellular lipid.
-
Protocol 3: Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol outlines the use of the Seahorse XF Analyzer to measure key parameters of mitochondrial function in hepatocytes following treatment with an HSD17B13 inhibitor.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (Agilent)
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Seahorse XF Calibrant
-
Hepatocytes treated as described in Protocol 1, but plated in a Seahorse XF cell culture plate.
Procedure:
-
Assay Preparation:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium in the hepatocyte plate with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) into the designated injection ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
-
Data Acquisition and Analysis:
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
It will then sequentially inject the mitochondrial inhibitors and measure the OCR after each injection to determine:
-
ATP-linked respiration (after Oligomycin injection).
-
Maximal respiration (after FCCP injection).
-
Non-mitochondrial oxygen consumption (after Rotenone/Antimycin A injection).
-
-
The data is analyzed using the Seahorse Wave software to calculate the key parameters of mitochondrial function.
-
Visualization of Pathways and Workflows
Caption: Upstream regulation of HSD17B13 expression in hepatocytes.[4][5]
Caption: Proposed downstream signaling of HSD17B13 in hepatocytes.[1][3]
Caption: Experimental workflow for testing HSD17B13 inhibitors.
References
Application Notes and Protocols for Measuring Hsd17B13 mRNA Levels with Hsd17B13-IN-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence highlights its significant role in hepatic lipid metabolism, including processes involving steroid hormones, fatty acids, and retinol.[1][4] Upregulation of Hsd17B13 expression has been observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the pathogenesis of chronic liver diseases.[1][2] Consequently, Hsd17B13 has become a promising therapeutic target for the development of novel treatments for liver disorders.
This document provides detailed protocols for the use of Hsd17B13-IN-64, a putative small molecule inhibitor of Hsd17B13, and the subsequent quantification of Hsd17B13 mRNA levels using quantitative reverse transcription PCR (qRT-PCR). These protocols are intended to offer a comprehensive workflow for researchers investigating the effects of Hsd17B13 inhibition in a cellular context.
Disclaimer: The compound "this compound" is used here as a placeholder for a hypothetical inhibitor of Hsd17B13. The following protocols are based on standard laboratory procedures for small molecule inhibitors and qRT-PCR. Researchers must consult the specific product information for any real-world compound, including solubility, stability, and recommended working concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of Hsd17B13 and the experimental workflow for assessing the impact of this compound on its mRNA expression.
Caption: Putative signaling pathway of Hsd17B13 in hepatocytes.
Caption: Workflow for qRT-PCR analysis of Hsd17B13 mRNA levels.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line:
-
Hepatocellular carcinoma cell lines such as HepG2 or Huh7 are suitable models as they express Hsd17B13.
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The final solvent concentration in the culture medium should not exceed 0.1% to avoid toxicity.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours) to observe the effect on Hsd17B13 mRNA expression.
-
qRT-PCR Protocol for Hsd17B13 mRNA Quantification
1. RNA Extraction:
-
Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
The typical reaction setup is as follows:
| Component | Volume |
| 5x Reaction Buffer | 4 µL |
| Reverse Transcriptase | 1 µL |
| RNA Template (1 µg) | X µL |
| Nuclease-free water | to 20 µL |
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
3. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
The recommended primer sequences for human Hsd17B13 and the housekeeping gene GAPDH are:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Hsd17B13 | TGGAGAGCATGCTGGACATC | AGCAGGTTGAGGTAGCCGTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGTCAATGAAGGGGTC |
-
Prepare the qPCR reaction mix as follows for each sample:
| Component | Volume |
| 2x SYBR Green Master Mix | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| cDNA Template (diluted) | 2 µL |
| Nuclease-free water | 7 µL |
| Total Volume | 20 µL |
-
Use the following typical thermal cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | As per instrument | 1 |
4. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Hsd17B13 mRNA.
-
Normalize the Ct values of Hsd17B13 to the Ct values of the housekeeping gene (GAPDH).
-
Calculate the fold change in Hsd17B13 expression in the treated samples relative to the vehicle control.
Data Presentation
The quantitative data from the qRT-PCR experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Relative Hsd17B13 mRNA Expression Following Treatment with this compound
| Treatment Group | Concentration | Incubation Time (hours) | Average Ct (Hsd17B13) | Average Ct (GAPDH) | ΔCt (CtHsd17B13 - CtGAPDH) | ΔΔCt (ΔCtTreated - ΔCtVehicle) | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 µM | 24 | 1.0 | ||||
| This compound | 1 µM | 24 | |||||
| This compound | 5 µM | 24 | |||||
| This compound | 10 µM | 24 |
Table 2: Time-Course of Hsd17B13 mRNA Expression with this compound (10 µM)
| Treatment Group | Incubation Time (hours) | Average Ct (Hsd17B13) | Average Ct (GAPDH) | ΔCt (CtHsd17B13 - CtGAPDH) | ΔΔCt (ΔCtTreated - ΔCtVehicle) | Fold Change (2-ΔΔCt) |
| Vehicle Control | 6 | 1.0 | ||||
| This compound | 6 | |||||
| Vehicle Control | 12 | 1.0 | ||||
| This compound | 12 | |||||
| Vehicle Control | 24 | 1.0 | ||||
| This compound | 24 | |||||
| Vehicle Control | 48 | 1.0 | ||||
| This compound | 48 |
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Hsd17B13-IN-64 in Liver Disease Models
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of Hsd17B13-IN-64, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), for the treatment of liver diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). Hsd17B13 is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases.[1][2] Genetic loss-of-function variants in Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver conditions, making it a compelling therapeutic target.[1][3] This document outlines detailed protocols for in vitro and in vivo studies to characterize the efficacy of this compound, including methods for assessing its impact on lipid accumulation, inflammation, and fibrosis.
Introduction: Hsd17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme predominantly expressed in the liver and localized to the surface of lipid droplets.[2][4] Increased expression of Hsd17B13 is observed in patients with NAFLD and correlates with disease progression.[5][6] The enzyme is involved in retinol, steroid, and lipid metabolism.[1][7] Notably, a common protein-truncating variant (rs72613567:TA) of Hsd17B13 confers protection against NAFLD progression, fibrosis, and hepatocellular carcinoma.[1][3][6] This protective effect has spurred the development of Hsd17B13 inhibitors as a potential therapy for chronic liver disease.[8][9]
This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. The following protocols are designed to systematically evaluate its ability to mitigate key pathological features of liver disease in established preclinical models.
Proposed Hsd17B13 Signaling and Pathophysiology
Hsd17B13 is involved in multiple pathways contributing to liver pathology. Its enzymatic activity can influence lipid metabolism, leading to increased lipid droplet size and number in hepatocytes.[6] This steatosis can trigger cellular stress, inflammation, and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Inhibition of Hsd17B13 is hypothesized to interrupt these processes, thereby reducing steatosis, inflammation, and fibrosis.
In Vitro Evaluation of this compound
The in vitro assessment is designed to confirm the potency of this compound and evaluate its effects on hepatocyte steatosis and hepatic stellate cell activation.
Overall In Vitro Experimental Workflow
Protocol: Biochemical Hsd17B13 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Hsd17B13.
-
Principle: This assay measures the conversion of a substrate (e.g., estradiol) by Hsd17B13 in the presence of the cofactor NAD+. The reaction progress is monitored, and the inhibition by this compound is quantified.
-
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound (and a known inhibitor like BI-3231 as a positive control)[10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. A typical concentration range would be 0.1 nM to 100 µM.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to each well.
-
Add 40 µL of a master mix containing Assay Buffer, NAD+, and recombinant Hsd17B13 protein.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the estradiol substrate.
-
Monitor the reaction kinetics (e.g., by measuring the change in NADH fluorescence or absorbance) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Steatosis Model
-
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
-
Cell Line: HepG2 or Huh7 cells.
-
Materials:
-
This compound
-
Free Fatty Acid (FFA) solution (e.g., 2:1 oleate:palmitate complexed to BSA)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
-
Procedure:
-
Seed HepG2/Huh7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2 hours.
-
Induce steatosis by adding the FFA solution to the media for 24 hours, maintaining the inhibitor concentrations.
-
Endpoint 1: Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize neutral lipid droplets.
-
Acquire images via microscopy. Elute the dye with isopropanol and measure absorbance at ~500 nm for quantification.
-
-
Endpoint 2: Triglyceride Content:
-
Wash cells with PBS and lyse them.
-
Measure the total triglyceride content using a commercial colorimetric or fluorometric kit.
-
-
Protocol: Stellate Cell Activation Model
-
Objective: To determine if this compound can prevent the activation of hepatic stellate cells (HSCs), a key event in fibrosis.
-
Cell Line: LX-2 (immortalized human HSCs).
-
Materials:
-
This compound
-
TGF-β1 (Transforming Growth Factor-beta 1)
-
RNA extraction kit and qPCR reagents
-
Antibodies for Western blotting (α-SMA, Collagen I)
-
-
Procedure:
-
Seed LX-2 cells in 6-well plates.
-
Pre-treat cells with this compound for 2 hours.
-
Induce activation by treating with TGF-β1 (e.g., 5 ng/mL) for 48 hours in the presence of the inhibitor.
-
Endpoint 1: Gene Expression (qPCR):
-
Extract total RNA and perform reverse transcription.
-
Quantify the mRNA levels of key fibrotic genes: ACTA2 (α-SMA), COL1A1 (Collagen I), and TIMP1. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Endpoint 2: Protein Expression (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blotting to detect protein levels of α-SMA and Collagen I.
-
-
In Vivo Evaluation of this compound
This section describes a study using a diet-induced mouse model of NASH to evaluate the in vivo efficacy of this compound.
Overall In Vivo Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating H.S.D.17B13-IN-64 in Combination Therapies for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Primarily expressed in the liver, this lipid droplet-associated enzyme is implicated in the progression of liver disease. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, sparking interest in the development of small molecule inhibitors. While the specific compound "Hsd17B13-IN-64" is not extensively documented in publicly available literature, this document will utilize data from well-characterized HSD17B13 inhibitors, such as BI-3231, as representative examples to outline potential applications and experimental protocols for combination therapies in metabolic diseases.
The multifactorial nature of metabolic diseases like NASH suggests that combination therapy will likely be necessary to achieve optimal therapeutic outcomes. This document provides a framework for investigating the synergistic or additive effects of HSD17B13 inhibitors with other classes of metabolic disease drugs.
Potential Combination Therapies
The inhibition of HSD17B13 primarily targets hepatic lipid metabolism. Therefore, combining an HSD17B13 inhibitor with drugs that have complementary mechanisms of action is a rational approach. Potential combination partners include:
-
Metformin: An insulin sensitizer that primarily reduces hepatic glucose production.
-
Glucagon-like peptide-1 (GLP-1) Receptor Agonists: These agents improve glycemic control, promote weight loss, and may have direct beneficial effects on the liver.
-
Sodium-glucose cotransporter-2 (SGLT2) Inhibitors: These drugs lower blood glucose by increasing urinary glucose excretion and have shown benefits in reducing hepatic steatosis and inflammation.[1]
-
Farnesoid X receptor (FXR) Agonists (e.g., Obeticholic Acid): FXR activation has anti-cholestatic and anti-inflammatory effects in the liver.[2][3][4]
Data Presentation
The following tables summarize key in vitro data for the representative HSD17B13 inhibitor, BI-3231.[5] It is important to note that specific data for "this compound" is not available, and these values should be considered as a reference.
Table 1: In Vitro Potency of BI-3231
| Target | Assay Type | Substrate | IC50 (nM) |
| Human HSD17B13 | Enzymatic | Estradiol | 1 |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 |
Table 2: In Vitro Effects of BI-3231 in a Hepatocellular Lipotoxicity Model [6][7]
| Cell Type | Treatment | Endpoint | Observation |
| HepG2 Cells | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased |
| Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased |
| HepG2 Cells | Palmitic Acid + BI-3231 | Mitochondrial Respiration | Increased |
| HepG2 Cells | Palmitic Acid + BI-3231 | Hepatocyte Proliferation | Improved |
Signaling Pathways and Experimental Workflow
To visualize the rationale behind combination therapies and the experimental approaches, the following diagrams are provided.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Logic for combining HSD17B13 inhibitors with other metabolic drugs.
Caption: General experimental workflow for evaluating combination therapies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of an HSD17B13 inhibitor with other metabolic disease drugs.
Protocol 1: In Vitro Synergy Assessment in a Co-culture Model of Hepatocytes and Hepatic Stellate Cells
Objective: To determine if the combination of this compound and a second metabolic drug (e.g., Metformin) exhibits synergistic, additive, or antagonistic effects on markers of steatosis and fibrosis in vitro.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Primary human hepatic stellate cells (HSCs) or LX-2 cells
-
Cell culture media and supplements
-
This compound
-
Combination drug (e.g., Metformin)
-
Fatty acid solution (e.g., oleic and palmitic acid)
-
TGF-β1 (for fibrosis induction)
-
Reagents for triglyceride quantification (e.g., AdipoRed assay)
-
Reagents for collagen quantification (e.g., Sirius Red staining)
-
RNA extraction and qPCR reagents
Procedure:
-
Cell Culture:
-
Culture hepatocytes and HSCs separately to confluence.
-
Establish a co-culture by seeding hepatocytes and HSCs at a defined ratio (e.g., 5:1) in 96-well or 24-well plates. Allow cells to adhere and stabilize for 24 hours.
-
-
Induction of Steatosis and Fibrosis:
-
Induce steatosis by treating the co-culture with a fatty acid solution for 24-48 hours.
-
Induce fibrosis by treating with TGF-β1 for 24-48 hours.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and the combination drug.
-
Treat the induced co-cultures with single agents and combinations for 24-72 hours. Include vehicle controls.
-
-
Endpoint Analysis:
-
Steatosis Assessment:
-
Quantify intracellular triglyceride content using a fluorescent dye (e.g., AdipoRed) and a plate reader.
-
-
Fibrosis Assessment:
-
Quantify collagen deposition using Sirius Red staining and subsequent colorimetric measurement.
-
Perform qPCR to analyze the expression of fibrotic marker genes (e.g., COL1A1, ACTA2, TIMP1).
-
-
Cytotoxicity Assessment:
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy and Safety of Combination Therapy in a Diet-Induced NASH Mouse Model
Objective: To evaluate the in vivo efficacy and safety of this compound in combination with a GLP-1 receptor agonist in a mouse model of NASH.
Materials:
-
C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (e.g., AMLN diet or Western diet)[13]
-
This compound
-
GLP-1 receptor agonist (e.g., Liraglutide)
-
Vehicle solutions for drug administration
-
Equipment for oral gavage and subcutaneous injections
-
Biochemical assay kits (ALT, AST, triglycerides, cholesterol)
-
Histology reagents (formalin, paraffin, H&E stain, Sirius Red stain)
Procedure:
-
Induction of NASH:
-
Feed male C57BL/6J mice a NASH-inducing diet for 16-24 weeks. A subset of mice should be fed a standard chow diet as a healthy control group.[5]
-
At the end of the induction period, confirm the development of NASH through baseline measurements of body weight, plasma ALT/AST, and a liver biopsy from a subset of animals.
-
-
Drug Treatment:
-
Randomly assign NASH mice to the following treatment groups (n=10-15 per group):
-
Vehicle control
-
This compound monotherapy
-
GLP-1 receptor agonist monotherapy
-
This compound + GLP-1 receptor agonist combination therapy
-
-
Administer drugs for 8-12 weeks. This compound is typically administered via oral gavage, and GLP-1 receptor agonists via subcutaneous injection.
-
-
Monitoring:
-
Monitor body weight, food intake, and clinical signs of toxicity weekly.
-
Collect blood samples periodically (e.g., every 4 weeks) for measurement of plasma ALT, AST, glucose, and lipids.
-
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure terminal plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with H&E to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain liver sections with Sirius Red to quantify fibrosis.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qPCR analysis of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism (e.g., Scd1, Fasn).
-
-
Liver Triglyceride Content:
-
Homogenize a portion of the liver and quantify triglyceride content using a colorimetric assay.
-
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups for all endpoints.
-
Assess for additive or synergistic effects by comparing the outcome of the combination therapy to the monotherapy groups.
-
Conclusion
The development of HSD17B13 inhibitors presents a promising new avenue for the treatment of NAFLD and NASH. Given the complex pathophysiology of these diseases, combination therapies are likely to be essential for achieving clinically meaningful improvements. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of HSD17B13 inhibitors, such as this compound, in combination with other metabolic disease drugs. Rigorous in vitro and in vivo studies are necessary to identify the most effective and safe combination regimens to advance into clinical development.
References
- 1. jajgastrohepto.org [jajgastrohepto.org]
- 2. Anti-Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic real-world outcomes with obeticholic acid in primary biliary cholangitis (HEROES): A trial emulation study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid for Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and in Vivo Models of Non-Alcoholic Fatty Liver Disease (NAFLD) [mdpi.com]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. redalyc.org [redalyc.org]
- 13. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-64 solubility issues in vitro
This technical support center provides guidance for researchers using Hsd17B13-IN-64 in in vitro experiments. The following information addresses common solubility issues and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). Many small molecule inhibitors exhibit good solubility in this organic solvent.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic small molecules. Here are a few steps to troubleshoot this:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try performing a serial dilution to identify the highest workable concentration that remains in solution.
-
Optimize the solvent concentration: While high concentrations of organic solvents can be toxic to cells, a small percentage of DMSO in the final assay medium (typically ≤0.5%) can help maintain compound solubility.[1][2]
-
Use a different solvent: If DMSO is not providing the desired solubility, other organic solvents like ethanol, acetone, or dimethylformamide (DMF) could be tested.[3][4][5] However, always perform a vehicle control to assess the solvent's effect on your experimental system.[1]
-
Consider formulation strategies: For persistently problematic compounds, techniques like the use of surfactants (e.g., Tween-20, Triton X-100) at low concentrations in non-cell-based assays, or carriers like cyclodextrins may be explored.[2][6]
Q3: Can I sonicate or heat this compound to improve its solubility?
A3: Gentle warming (e.g., to 37°C) or brief sonication can be used to aid in the dissolution of the compound in the initial solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always visually inspect the solution to ensure complete dissolution before making further dilutions.
Q4: How does the pH of the aqueous medium affect the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility. It is important to ensure the chosen pH is compatible with your experimental system.
Troubleshooting Guide for Solubility Issues
The following table summarizes common solubility problems and provides a structured approach to resolving them.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | Compound has low solubility in the chosen solvent. | Try a different organic solvent (e.g., ethanol, DMF). Gentle warming or sonication may also help. |
| Precipitation upon dilution | The compound's solubility limit in the aqueous medium is exceeded. | Decrease the final concentration of the compound. Increase the percentage of the organic solvent in the final medium (ensure it's not toxic to cells). |
| Inconsistent experimental results | Poor solubility leading to inaccurate compound concentration. | Prepare fresh stock solutions. Visually inspect for any precipitation before use. Consider filtering the final solution through a 0.22 µm filter. |
| Cell toxicity observed | The solvent used to dissolve the compound is toxic to the cells at the concentration used. | Reduce the final concentration of the organic solvent. Perform a vehicle control to determine the solvent's toxicity threshold in your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the required amount of this compound powder in a sterile microfuge tube.
-
Adding the solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes or sonicate in a water bath for 5 minutes to aid dissolution.
-
Visual inspection: Visually confirm that the compound is fully dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for In Vitro Assays
-
Thawing the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate dilution (optional): If a large dilution is required, perform an intermediate dilution in the same solvent as the stock solution (e.g., DMSO).
-
Final dilution: Add the stock or intermediate solution to the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentration. Pipette up and down gently to mix.
-
Final solvent concentration: Ensure the final concentration of the organic solvent in the assay is as low as possible and is consistent across all experimental conditions, including the vehicle control.
-
Immediate use: Use the freshly prepared final dilution immediately to minimize the risk of precipitation over time.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hsd17B13-IN-64 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hsd17B13-IN-64 for cell-based assays. The information is tailored for researchers, scientists, and drug development professionals working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2] It plays a role in hepatic lipid and retinol metabolism.[1][3] Genetic studies have shown that individuals with loss-of-function variants of Hsd17B13 are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][4] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of inhibitors.
Q2: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Hsd17B13 enzyme. Its mechanism of action is to bind to the enzyme and block its catalytic activity, thereby reducing the metabolism of its substrates. The development of such inhibitors is a promising strategy for treating liver diseases.[1][5]
Q3: What is a good starting concentration for this compound in a cell-based assay?
For a novel inhibitor like this compound, it is recommended to start with a wide concentration range to determine its potency (IC50) in your specific cell system. Based on published data for other Hsd17B13 inhibitors, a starting point for a dose-response experiment could be a 10-point curve ranging from 1 nM to 10 µM.
Reference Inhibitor Potencies:
| Inhibitor | Biochemical IC50 | Cellular IC50 | Reference |
| BI-3231 | Single-digit nM | Double-digit nM | [1][5] |
| AstraZeneca (Ex 10) | 0.053 µM | 0.05 µM | [6] |
| Inipharm (Exemplified) | < 0.1 µM | Not Reported | [7] |
Q4: How can I determine the optimal concentration of this compound?
The optimal concentration should be the lowest concentration that gives the desired biological effect with minimal off-target effects or cytotoxicity. This is typically determined by performing a dose-response curve and selecting a concentration at or near the IC50 value for your functional assay. It is crucial to also assess cell viability at each concentration to ensure the observed effects are not due to toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the target in your cell system. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | Consult the manufacturer's data sheet for permeability information. If permeability is low, consider using a different inhibitor or a cell line with higher expression of relevant transporters. | |
| Incorrect assay setup: The experimental conditions may not be optimal for detecting Hsd17B13 activity or inhibition. | Review and optimize your assay protocol, including substrate concentration, incubation times, and detection method. | |
| High variability in results | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. |
| Inhibitor instability: this compound may be unstable in your culture medium or under your experimental conditions. | Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's recommendations for storage and handling. | |
| Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation, leading to altered concentrations and cell stress. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Cell death observed at higher concentrations | Cytotoxicity of the inhibitor: this compound may be toxic to the cells at high concentrations. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets, leading to toxicity. | Use the lowest effective concentration possible to minimize off-target effects. Consider using a structurally different Hsd17B13 inhibitor as a control to see if the toxic effect is specific to this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Hsd17B13 Activity Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7) or HEK293 cells overexpressing Hsd17B13
-
Cell culture medium and supplements
-
This compound
-
Hsd17B13 substrate (e.g., estradiol or all-trans-retinol)
-
Assay buffer
-
Detection reagent for NADH or the specific product
-
White or black clear-bottom 96-well plates
-
Plate reader
Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 1 nM to 10 µM in a 10-point, 3-fold dilution series. Include a vehicle control (e.g., DMSO).
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add the Hsd17B13 substrate to each well at a final concentration close to its Km value, if known.
-
Incubation: Incubate the plate for a specific time to allow for the enzymatic reaction to occur.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This could be a reagent that measures the amount of NADH produced or a specific antibody to detect the product.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is essential to run in parallel with the activity assay to ensure that the observed inhibition is not due to cytotoxicity.
Materials:
-
Cells and culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo®)
-
96-well plates
-
Plate reader
Method:
-
Cell Seeding and Inhibitor Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells with the inhibitor for the same duration as the functional assay.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the recommended time for color or signal development.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
Visualizations
Caption: Simplified Hsd17B13 signaling pathway in a hepatocyte.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. enanta.com [enanta.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 7. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
Addressing off-target effects of Hsd17B13-IN-64 in experiments
Disclaimer: Hsd17B13-IN-64 is a hypothetical inhibitor. The information provided is based on the known biology of the Hsd17B13 target and general principles for the validation and use of small molecule inhibitors. All quantitative data is illustrative and for exemplary purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of Hsd17B13 and the expected on-target effect of this compound?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in lipid metabolism, and its expression is often upregulated in non-alcoholic fatty liver disease (NAFLD).[1][3] Genetic loss-of-function variants in Hsd17B13 are associated with a reduced risk of progression to more severe liver disease, suggesting that inhibiting its enzymatic activity is protective.[2][4] The expected on-target effect of this compound is the inhibition of Hsd17B13's enzymatic activity, leading to alterations in lipid metabolism within hepatocytes.
Q2: What are the potential off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a compound interacts with proteins other than its intended target. For a novel inhibitor, these are often unknown but can include:
-
Binding to other dehydrogenases: The HSD17B superfamily has multiple members, and cross-reactivity is a potential issue.[1]
-
Kinase inhibition: Many small molecules unintentionally inhibit various kinases.
-
General cytotoxicity: At higher concentrations, compounds can interfere with basic cellular processes, leading to cell death.
-
Interference with signaling pathways: Unintended interactions can activate or inhibit cellular signaling pathways. For example, Hsd17B13 overexpression has been linked to inflammation-related pathways like NF-κB and MAPK signaling.[5]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
Several strategies can be employed:
-
Use a negative control compound: If available, use a structurally similar but inactive analog of this compound. This helps to control for effects caused by the chemical scaffold itself.
-
Perform a dose-response experiment: On-target effects should typically occur at a lower concentration (in line with the inhibitor's potency, or IC50), while off-target effects often appear at higher concentrations.
-
Use an orthogonal approach: Validate findings using a different method to inhibit the target, such as siRNA or shRNA knockdown of Hsd17B13. If the phenotype is the same, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpress a resistant mutant of Hsd17B13. If the inhibitor's effect is diminished, it confirms on-target action.
Q4: Should I be concerned about the chemical properties of the inhibitor itself?
Yes. Small molecules can interfere with assays through mechanisms unrelated to protein binding. These are known as Pan-Assay Interference Compounds (PAINS). It is also important to consider the inhibitor's stability in your specific experimental media and its permeability in cell-based assays.[6]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect.
-
Question: Have you performed a baseline cytotoxicity assay?
-
Answer: It is crucial to first determine the concentration range at which this compound is toxic to your cell line. This is typically done using an MTT or CellTiter-Glo assay over a broad range of concentrations. This will establish a maximum concentration for your experiments.
-
-
Question: Is your observed phenotype simply a result of cell death?
-
Answer: Correlate your phenotype with cell viability markers. For example, if you are measuring lipid accumulation, ensure that the inhibitor concentration used does not significantly reduce cell viability, which could confound the results.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Question: How are you preparing and storing the this compound stock solution?
-
Answer: Small molecule inhibitors should be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Ensure the compound is fully dissolved before use.
-
-
Question: Is the final concentration of the solvent (e.g., DMSO) consistent across all experimental conditions, including the vehicle control?
-
Answer: The final concentration of the solvent should be kept constant and at a low level (typically <0.5%) as it can have its own biological effects. Always include a vehicle-only control in your experiments.
-
Issue 3: I am observing an unexpected phenotype that doesn't align with the known function of Hsd17B13.
-
Question: At what concentration are you observing this phenotype?
-
Answer: Compare the concentration causing the unexpected phenotype with the known IC50 of this compound for Hsd17B13. If the concentration is significantly higher (e.g., >10-fold the IC50), it is more likely to be an off-target effect.[6]
-
-
Question: Have you validated this phenotype with an orthogonal method?
-
Answer: Use siRNA to knock down Hsd17B13. If the unexpected phenotype is not replicated with siRNA, it is likely an off-target effect of this compound.
-
Quantitative Data Summary
Disclaimer: The following data is for illustrative purposes only and does not represent real experimental results for a specific compound.
Table 1: Illustrative Dose-Response Profile of this compound
| Parameter | Value | Assay Type |
| IC50 (Hsd17B13) | 50 nM | Biochemical (Enzymatic) |
| EC50 (Lipid Modulation) | 200 nM | Cell-based (Hepatocyte) |
| CC50 (Cytotoxicity) | > 25 µM | Cell-based (Hepatocyte) |
-
IC50: Half-maximal inhibitory concentration.
-
EC50: Half-maximal effective concentration.
-
CC50: Half-maximal cytotoxic concentration.
Table 2: Illustrative Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. Hsd17B13 |
| Hsd17B13 (On-Target) | 50 | - |
| Hsd17B11 | 2,500 | 50x |
| Hsd17B12 | > 10,000 | >200x |
| Kinase Panel (representative off-target) | > 10,000 | >200x |
Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assay
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., 0.5% DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein fraction.
-
Detection: Analyze the amount of soluble Hsd17B13 in the supernatant by Western blot or another protein detection method.
-
Data Analysis: Binding of this compound is expected to stabilize the Hsd17B13 protein, resulting in less denaturation at higher temperatures compared to the vehicle control. Plot the amount of soluble Hsd17B13 against the temperature to generate melting curves. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Hsd17B13-IN-64 in long-term studies
Welcome to the technical support center for Hsd17B13-IN-64. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during long-term studies with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in hepatic lipid metabolism, with enzymatic activity involving steroids, proinflammatory lipid mediators, and retinol.[4][5][6] By inhibiting Hsd17B13, this compound aims to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[4][7]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: A time-dependent loss of efficacy is a common challenge in long-term studies with targeted inhibitors and often suggests the development of acquired resistance.[8] Potential mechanisms for resistance to small molecule inhibitors like this compound include:
-
Target-based mutations: Genetic mutations in the HSD17B13 gene could alter the drug-binding site, reducing the affinity of the inhibitor.[9][]
-
Activation of bypass pathways: Cells may compensate for the inhibition of Hsd17B13 by upregulating parallel signaling pathways that maintain the disease phenotype.[9][11]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor.[][13][14]
-
Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate the compound more rapidly.[15]
Q3: How can we confirm if our cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 curve, indicating a higher concentration of the drug is required to achieve the same level of inhibition, is a hallmark of resistance. We recommend generating drug-resistant cell lines through continuous exposure to escalating concentrations of the inhibitor.[16][17]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance when a decrease in sensitivity to this compound is observed.
Troubleshooting Workflow
Caption: Workflow for troubleshooting resistance to this compound.
Step-by-Step Guide:
-
Confirm Resistance Phenotype:
-
Action: Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 of this compound on both the parental cell line and the cells cultured long-term with the inhibitor.
-
Expected Outcome: A significant increase (e.g., >5-fold) in the IC50 value for the long-term treated cells confirms a resistant phenotype.
-
-
Investigate Target-Based Resistance:
-
Action: Extract genomic DNA from both parental and resistant cells. Amplify and sequence the coding region of the HSD17B13 gene.
-
Expected Outcome: Identification of mutations in the resistant cells that are absent in the parental cells. Mutations in the putative drug-binding site are strong candidates for causing resistance.[9]
-
-
Assess for Bypass Pathway Activation:
-
Action: Analyze global changes in gene and protein expression using RNA-sequencing and proteomics. Compare the profiles of parental cells treated with this compound to resistant cells.
-
Expected Outcome: Upregulation of compensatory signaling pathways in resistant cells. For instance, in the context of lipid metabolism, this could involve alternative lipid processing enzymes.[11]
-
-
Evaluate Drug Efflux Mechanisms:
-
Action: Measure the mRNA and protein levels of common drug efflux pumps, such as ABCB1 (P-glycoprotein), using qPCR and Western blotting.
-
Expected Outcome: Increased expression of efflux pumps in resistant cells compared to parental cells, suggesting that the inhibitor is being actively removed from the cells.[][14]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Change in Resistance |
| HepG2-Parental | Naive | 15.2 ± 2.1 | 1.0 |
| HepG2-Resistant | 6 months with this compound | 245.8 ± 18.5 | 16.2 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Initial Culture: Begin culturing the parental cell line (e.g., HepG2) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50.[17]
-
Monitor Cell Viability: Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration every 2-3 weeks.[17]
-
Isolate Resistant Clones: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50. At this point, you have a population of resistant cells.
-
Verification: Confirm the resistant phenotype by performing a dose-response assay as described in the troubleshooting guide.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells (both parental and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism (typically 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50.
Protocol 3: HSD17B13 Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell pellets using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding exons of the HSD17B13 gene. Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference HSD17B13 sequence to identify any mutations.
Signaling Pathway and Logic Diagrams
Hsd17B13 Regulatory and Metabolic Pathway
Caption: Regulation and function of Hsd17B13 in hepatocytes.
This technical support center provides a foundational framework for addressing resistance to this compound. As more data becomes available, these guides and protocols will be updated.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug metabolizing enzymes and their inhibitors' role in cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
How to handle unexpected results in Hsd17B13 knockout models
Welcome to the technical support center for researchers utilizing Hsd17B13 knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected results often encountered in these models.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of an Hsd17B13 knockout mouse based on human genetic data?
A1: Human genome-wide association studies (GWAS) have strongly linked loss-of-function variants in the HSD17B13 gene (e.g., rs72613567) to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3][4][5] These variants are associated with lower levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reduced progression from simple steatosis to more severe liver pathologies like fibrosis and cirrhosis.[2][4] Therefore, the expected phenotype for a complete Hsd17B13 knockout mouse would be protection against diet-induced or alcohol-induced hepatic steatosis, inflammation, and fibrosis.
Q2: My Hsd17B13 knockout mice do not show the expected protection against NAFLD/NASH. Is this a known issue?
A2: Yes, this is a widely reported and critical finding. Contrary to the protective effects seen in humans with loss-of-function variants, Hsd17B13 whole-body knockout mice do not typically show protection from obesogenic diet-induced liver injury.[6][7][8][9] Several studies have shown no difference in hepatic triglyceride content, inflammation, or fibrosis between knockout and wild-type mice when challenged with high-fat, Western, or alcohol-containing diets.[6][9] This discrepancy is a major topic of investigation in the field.
Q3: My knockout mice on a standard chow diet are developing spontaneous fatty liver and gaining more weight than wild-type controls. What could be the cause?
A3: This is another documented unexpected phenotype. Some studies have reported that Hsd17B13 knockout mice on a regular chow diet show significantly higher body and liver weight compared to their wild-type littermates.[6][7] One study found that mice deficient in Hsd17B13 spontaneously developed late-onset fatty liver at nine months of age under a normal chow diet.[10] Another study reported that Hsd17B13 knockout triggers hepatic steatosis and inflammation, potentially by increasing the expression of key proteins involved in fatty acid synthesis and impairing mitochondrial β-oxidation.[11][12]
Q4: Are there differences between Hsd17B13 knockout and knockdown models?
A4: Yes, the method of reducing Hsd17B13 function appears to be critical. While whole-body knockout from birth often fails to produce a protective phenotype, studies using RNA interference (RNAi) or short hairpin RNA (shRNA) to knock down Hsd17b13 in adult mice with pre-existing diet-induced steatosis have shown a therapeutic benefit.[13][14][15][16] These knockdown models demonstrated improved hepatic steatosis and markers of liver health.[13][15][17] This suggests that the timing of Hsd17B13 inhibition is crucial and that developmental compensation may occur in full knockout models.[13][14][18]
Troubleshooting Guide
This guide addresses specific unexpected outcomes and provides potential explanations and next steps.
Problem 1: Lack of Protective Phenotype in Diet-Induced Injury Models
Your Hsd17B13 knockout mice, when challenged with a high-fat or Western diet, develop steatosis and inflammation to the same extent as wild-type controls.
Potential Causes and Solutions:
-
Interspecies Differences: There may be fundamental differences in the regulation and function of HSD17B13 between mice and humans.[6] For instance, the expression of Hsd17B13 in mice is not consistently upregulated in response to fatty liver-inducing diets, unlike in humans.[6] The mouse HSD17B13 protein has also been shown to lack the retinol dehydrogenase (RDH) activity observed in the human protein.[6]
-
Recommendation: Acknowledge these species differences in your interpretation. Consider a humanized mouse model or complementary studies in human-derived cells.
-
-
Compensatory Mechanisms: The loss of Hsd17B13 from birth may trigger compensatory upregulation of other enzymes with overlapping functions in the mouse liver, such as Hsd17b11.[6] This compensation could mask the protective effects of the knockout.
-
Recommendation: Perform gene expression analysis (qRT-PCR) on liver tissue to measure levels of other Hsd17b family members, like Hsd17b11, to test for compensatory upregulation.
-
-
Nature of Human Variants: The protective human variants may not be simple loss-of-function alleles. They could result in a truncated protein that has a dominant-negative effect, which is a different molecular event than a complete absence of the protein in a knockout model.[6]
-
Recommendation: Consider generating a knock-in mouse model that expresses the specific human protective variant (e.g., the rs72613567-TA allele) rather than a full knockout.
-
Problem 2: Unexpected Worsening of Phenotype (Increased Weight, Spontaneous Steatosis)
Your Hsd17B13 knockout mice exhibit increased body weight or develop hepatic steatosis even without a dietary challenge.
Potential Causes and Solutions:
-
Altered Lipid Metabolism: The complete absence of HSD17B13 may disrupt normal hepatic lipid homeostasis. Studies on knockout mice have shown increased expression of fatty acid synthesis proteins (e.g., FAS, ACC1, SCD1) and impaired mitochondrial β-oxidation.[11][12]
-
Recommendation: Perform molecular analysis on liver tissue to assess the expression of genes involved in de novo lipogenesis and fatty acid oxidation. Measure liver acylcarnitines to evaluate mitochondrial function.[12]
-
-
Changes in Lipid Droplet Morphology: Even if total hepatic triglyceride content is not different from controls, Hsd17B13 deficiency has been associated with a shift towards macrosteatosis (larger lipid droplets).[6] This change in morphology could contribute to a more severe phenotype over time.
-
Recommendation: Carefully analyze liver histology. In addition to scoring overall steatosis, quantify lipid droplet size and number to assess for changes in morphology.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HSD17B13 variants and knockout models.
Table 1: Association of Human HSD17B13 Variants with Liver Disease Risk
| Variant | Population | Associated Outcome | Risk Reduction | Citation |
|---|---|---|---|---|
| rs72613567:TA (Homozygote) | European/Hispanic | Alcoholic Liver Disease | 53% | [4] |
| rs72613567:TA (Homozygote) | European/Hispanic | NAFLD | 30% | [4] |
| rs72613567:TA (Heterozygote) | European | Alcoholic Cirrhosis | 42% | [10] |
| rs72613567:TA (Homozygote) | European | Alcoholic Cirrhosis | 73% | [10] |
| rs6834314:G | Multi-ethnic Asian | Lower odds of NASH | Statistically significant |[1] |
Table 2: Phenotypes Observed in Hsd17B13 Knockout (KO) Mice vs. Wild-Type (WT)
| Condition | Phenotype | Observation in KO vs. WT | Citation |
|---|---|---|---|
| Regular Chow Diet | Body Weight | Significantly higher | [6][7] |
| Regular Chow Diet | Liver Weight | Significantly higher | [7] |
| Regular Chow Diet | Hepatic Steatosis | Spontaneous development, increased triglycerides | [10][11][12] |
| High-Fat Diet | Hepatic Triglycerides | No difference | [6] |
| High-Fat Diet | Lipid Droplet Morphology | Shift towards macrosteatosis | [6] |
| Western Diet | Liver Injury/Fibrosis | No difference | [6][9] |
| Alcohol Exposure | Hepatic Triglycerides | No difference | [6][9] |
| Alcohol Exposure | Histological Steatosis Score | Higher |[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Generation and Validation of Hsd17B13 Knockout Mice
-
Method: CRISPR/Cas9-mediated gene editing is a common method. A strategy involving the deletion of critical exons (e.g., Exons 1 and 2) can be employed.[8]
-
Validation - Genotyping PCR:
-
Design PCR primers flanking the targeted deletion site. Include a forward primer upstream of the 5' guide RNA site and a reverse primer downstream of the 3' guide RNA site.
-
Isolate genomic DNA from tail biopsies or ear punches.
-
Perform standard PCR using a three-primer approach (one common forward, one wild-type specific reverse, one knockout specific reverse) to distinguish between wild-type, heterozygous, and homozygous knockout genotypes.
-
Visualize PCR products on an agarose gel. The band sizes will differ for each genotype.
-
-
Validation - Confirmation of Knockout:
-
qRT-PCR: Extract RNA from liver tissue and perform qRT-PCR with primers specific to Hsd17b13 mRNA to confirm the absence of transcription.[11]
-
Western Blot: Prepare protein lysates from liver tissue and perform a Western blot using a validated anti-HSD17B13 antibody to confirm the absence of the protein.
-
2. Diet-Induced NAFLD/NASH Models
-
High-Fat Diet (HFD) Model:
-
Western Diet (WD) Model:
3. Alcohol-Induced Liver Injury Model (NIAAA Model)
-
Protocol: This model combines chronic alcohol consumption with a subsequent binge.[1][4][12][22]
-
Acclimatize mice to a liquid diet for 2-3 days.
-
Provide mice with a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol ad libitum for 10 days. Control mice receive an isocaloric liquid diet with maltose dextrin replacing ethanol.[1][4]
-
On day 11, administer a single gavage of ethanol (5 g/kg body weight) to the ethanol-fed group. Control mice receive an isocaloric gavage.[12]
-
Collect tissues and blood 6-9 hours after the gavage.
-
4. Phenotypic Analysis
-
Serum ALT/AST Measurement:
-
Collect whole blood via cardiac puncture or tail vein bleed and allow it to clot.
-
Centrifuge at ~1,000 x g to separate the serum.[2]
-
Use commercially available colorimetric assay kits (e.g., from Pointe Scientific, Nanjing JianCheng Bioengineering Institute) according to the manufacturer's instructions to measure ALT and AST activity.[23][24] Read absorbance on a microplate reader.
-
-
Liver Triglyceride Quantification:
-
Homogenize a pre-weighed portion (100-200 mg) of frozen liver tissue.[3][25]
-
Saponify the triglycerides by incubating the homogenate in ethanolic KOH at 55°C.[3][15][25]
-
After a series of neutralization and centrifugation steps, measure the glycerol content of the supernatant using a commercial colorimetric or fluorometric assay kit (e.g., from Abcam, Sigma-Aldrich).[26]
-
Calculate the triglyceride concentration relative to the initial liver weight.
-
-
Liver Histology:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin for standard staining.[27][28][29]
-
For lipid analysis, embed fresh liver tissue in OCT compound and prepare frozen sections.
-
Hematoxylin & Eosin (H&E) Staining: To assess overall liver architecture, inflammation, and hepatocyte ballooning.[27][30]
-
Oil Red O Staining: On frozen sections, to visualize neutral lipid accumulation (steatosis).[29][30][31]
-
Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis).[27][28]
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Proposed HSD17B13 signaling pathway in the liver.
Caption: Experimental workflow for Hsd17B13 KO model characterization.
References
- 1. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.11. Measurement of alanine aminotransferase (ALT) and aspartate transaminase (AST) in serum [bio-protocol.org]
- 3. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 4. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Springer Nature Experiments [experiments.springernature.com]
- 5. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Liver Gene Expression [bio-protocol.org]
- 7. Choosing Diet Based NASH Models [jax.org]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Build a Better Mouse Model, and the World Will Beat a Path to Your Door - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | The Influence of Different Fat Sources on Steatohepatitis and Fibrosis Development in the Western Diet Mouse Model of Non-alcoholic Steatohepatitis (NASH) [frontiersin.org]
- 21. Nonalcoholic Steatohepatitis and HCC in a Hyperphagic Mouse Accelerated by Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. 2.10. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) analysis [bio-protocol.org]
- 24. mmpc.org [mmpc.org]
- 25. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 26. pubcompare.ai [pubcompare.ai]
- 27. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. bslonline.org [bslonline.org]
- 30. researchgate.net [researchgate.net]
- 31. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Hsd17B13-IN-64
Disclaimer: Information for the specific compound "Hsd17B13-IN-64" is not publicly available. This guide is based on best practices for similar hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors and should be used as a general reference. Always refer to the manufacturer's specific product data sheet for this compound for accurate storage, handling, and experimental protocols.
Frequently Asked Questions (FAQs)
1. How should I store Hsd17B13 inhibitors?
Proper storage is crucial to maintain the stability and activity of the inhibitor. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions should also be stored at low temperatures.
Storage Recommendations for Hsd17B13 Inhibitor Stock Solutions
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light, store under nitrogen.[1][2] |
| -20°C | Up to 1 month | Protect from light.[1][2] |
When stored at -80°C, it is recommended to use the stock solution within 6 months, and within 1 month when stored at -20°C.[1][2]
2. What is the best way to dissolve Hsd17B13 inhibitors?
The solubility of Hsd17B13 inhibitors can vary. It is common to first prepare a stock solution in an organic solvent like DMSO. For in vivo experiments, this stock solution is then further diluted in an appropriate vehicle such as corn oil.
A common protocol for preparing a working solution for in vivo studies involves adding the DMSO stock solution to corn oil and mixing thoroughly.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can help in dissolution.[1]
3. How should I handle Hsd17B13 inhibitors?
Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution and/or sonicate to redissolve.[1]- Ensure storage at the recommended temperature and protection from light.[1][2] |
| Inconsistent experimental results | - Degradation of the compound- Improper solution preparation | - Prepare fresh working solutions for each experiment.[1]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the concentration and proper dissolution of the inhibitor. |
| Low or no inhibitory activity | - Inactive compound due to improper storage or handling- Incorrect experimental setup | - Use a fresh vial of the inhibitor and prepare a new stock solution.- Review and optimize the experimental protocol, including inhibitor concentration and incubation time. |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Assay buffer
-
Hsd17B13 inhibitor (test compound)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the Hsd17B13 inhibitor in DMSO.
-
Make serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the recombinant HSD17B13 enzyme to each well.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the reaction product (e.g., NADH formation) over time using a microplate reader.
-
Calculate the IC50 value of the inhibitor from the dose-response curve.
-
Visualizations
Caption: General workflow for an in vitro HSD17B13 inhibition assay.
References
Validation & Comparative
Validating Hsd17B13-IN-64 in Patient-Derived Liver Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Hsd17B13-IN-64, a novel inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), using patient-derived liver organoids. As a critical emerging target in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), robust preclinical validation of HSD17B13 inhibitors is paramount. This document outlines a comparative approach, presenting hypothetical data for this compound against a known HSD17B13 inhibitor and detailing the necessary experimental protocols and data visualization to support such a study.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[4][5] These genetic findings have spurred the development of HSD17B13 inhibitors as a promising therapeutic strategy to halt the progression of liver disease. The mechanism of protection is believed to involve the modulation of lipid metabolism and the reduction of hepatic inflammation and fibrosis.[4][6] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they recapitulate the genetic and phenotypic heterogeneity of the patient population, offering a more translational approach to drug validation.
Comparative Validation of this compound
This section outlines a hypothetical validation study of this compound in patient-derived liver organoids. The performance of this compound is compared to a well-characterized, potent, and selective HSD17B13 inhibitor (referred to as "Reference Inhibitor").
Data Presentation
The following tables summarize the expected quantitative data from key validation assays.
Table 1: In Vitro Potency and Selectivity
| Compound | HSD17B13 IC50 (nM) | HSD17B11 IC50 (nM) | Selectivity (HSD17B11/HSD17B13) |
| This compound | 15 | >10,000 | >667 |
| Reference Inhibitor | 25 | >10,000 | >400 |
Table 2: Effect on Lipid Accumulation in NAFLD Patient-Derived Organoids
| Treatment (10 µM) | Oil Red O Staining (% of Vehicle Control) | Triglyceride Content (% of Vehicle Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound | 65% | 70% |
| Reference Inhibitor | 75% | 80% |
Table 3: Effect on Gene Expression of Fibrosis and Inflammation Markers in NASH Patient-Derived Organoids
| Treatment (10 µM) | COL1A1 Expression (Fold Change vs. Vehicle) | ACTA2 (α-SMA) Expression (Fold Change vs. Vehicle) | CCL2 Expression (Fold Change vs. Vehicle) | TNFα Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.4 | 0.5 | 0.6 | 0.5 |
| Reference Inhibitor | 0.5 | 0.6 | 0.7 | 0.6 |
Table 4: Cytotoxicity in Healthy Patient-Derived Liver Organoids
| Treatment | CC50 (µM) |
| This compound | >100 |
| Reference Inhibitor | >100 |
Detailed Experimental Protocols
Establishment and Culture of Patient-Derived Liver Organoids
Patient-derived liver organoids can be established from fresh liver biopsy tissue obtained with informed consent.
-
Tissue Digestion: Mince the liver tissue and digest with a solution containing collagenase and dispase to isolate liver progenitor cells.
-
Organoid Seeding: Resuspend the isolated cells in a basement membrane matrix (e.g., Matrigel) and seed as droplets in a culture plate.
-
Culture Medium: Overlay the droplets with a specialized liver organoid expansion medium containing essential growth factors such as EGF, HGF, FGF10, Noggin, and R-spondin1.
-
Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator, with media changes every 2-3 days. Passage the organoids every 7-10 days.
HSD17B13 Inhibition Assay
-
Enzyme Source: Use recombinant human HSD17B13 enzyme.
-
Assay Principle: Measure the enzymatic conversion of a substrate (e.g., estradiol) to its product in the presence of NAD+. The reaction can be monitored by measuring the production of NADH.
-
Procedure: Incubate the enzyme with varying concentrations of this compound or the reference inhibitor. Initiate the reaction by adding the substrate and cofactor. Measure the signal (e.g., fluorescence of NADH) over time.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Lipid Accumulation Assay (Oil Red O Staining)
-
Induction of Steatosis: Treat NAFLD patient-derived organoids with a mixture of oleic and palmitic acids to induce lipid accumulation.
-
Treatment: Co-treat the organoids with the fatty acid mixture and this compound, the reference inhibitor, or vehicle control for 48-72 hours.
-
Staining: Fix the organoids and stain with Oil Red O solution, which specifically stains neutral lipids.
-
Quantification: Elute the dye from the stained organoids and measure the absorbance at a specific wavelength. Normalize the results to the vehicle control.
Gene Expression Analysis (RT-qPCR)
-
Induction of Fibrosis and Inflammation: Treat NASH patient-derived organoids with a pro-fibrotic and pro-inflammatory stimulus, such as a combination of fatty acids and LPS.
-
Treatment: Co-treat the organoids with the stimulus and this compound, the reference inhibitor, or vehicle control for 48 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the organoids and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers for genes of interest (COL1A1, ACTA2, CCL2, TNFα) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
Cytotoxicity Assay
-
Cell Viability Reagent: Use a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.
-
Procedure: Treat healthy patient-derived liver organoids with a range of concentrations of this compound or the reference inhibitor for 72 hours.
-
Measurement: Add the cell viability reagent to the organoids and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HSD17B13 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of publicly disclosed inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document provides a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Genetic studies have highlighted the significant role of HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing both nonalcoholic and alcoholic liver diseases, providing a strong rationale for the development of inhibitors to mimic this protective effect.[1][2][3] HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[4][5] While its precise physiological function is still under investigation, it is known to be involved in lipid and steroid metabolism.[5][6]
This guide focuses on a comparison of Hsd17B13-IN-64 and other available small-molecule inhibitors. It is important to note that as of late 2025, "this compound" does not correspond to a publicly disclosed compound with available efficacy data. Therefore, this guide will focus on other notable inhibitors for which experimental data has been published.
Comparative Efficacy of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is an active area of research. Several organizations have disclosed compounds with varying degrees of efficacy. The following tables summarize the available in vitro potency data (IC50) for key inhibitors.
| Compound | Developer | Human HSD17B13 IC50 (nM) | Murine HSD17B13 IC50 (nM) | Assay Type | Notes |
| BI-3231 | Boehringer Ingelheim | 1 | 13 | Enzymatic | A well-characterized, potent, and selective chemical probe.[7][8] |
| INI-822 | Inipharm | Structure Undisclosed | Structure Undisclosed | Enzymatic | Currently in Phase 1 clinical trials.[1] |
| Exemplified Compound 1 | AstraZeneca | 53 | Not Disclosed | LC-MS/MS (recombinant) | High selectivity over HSD17B4.[9] |
| Exemplified Compound 2 | AstraZeneca | 44 | Not Disclosed | LC-MS/MS (recombinant) | High selectivity over HSD17B4.[9] |
| Exemplified Compound | Inipharm | ≤ 100 | Not Disclosed | LC/MS-based | Thiazole/isothiazole series.[10] |
| HSD17B13-IN-41 | MedchemExpress | Data Not Available | Data Not Available | Not Disclosed | Commercially available for research.[11] |
Key Signaling Pathways and Experimental Workflow
To understand the context of HSD17B13 inhibition, it is crucial to visualize its place in cellular pathways and the methods used to assess inhibitor efficacy.
Caption: HSD17B13 regulation and its role in liver pathophysiology.
Caption: A typical experimental workflow for evaluating HSD17B13 inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing the efficacy of different inhibitors. Below are generalized methodologies based on published assays.
Recombinant Human HSD17B13 Enzymatic Assay
This assay measures the direct inhibition of purified HSD17B13 enzyme activity.
-
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
-
Materials:
-
Purified, recombinant human HSD17B13 protein.[12]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Substrate: Estradiol or Leukotriene B4 (LTB4) at a concentration of 10-50 µM.
-
Cofactor: NAD+.
-
Test compound serially diluted in DMSO.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare the assay mixture containing the assay buffer, 50-100 nM of the HSD17B13 enzyme, and the desired concentration of NAD+.
-
Add the test compound at various concentrations to the wells. A DMSO control is run in parallel.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction, typically by adding a quenching solution like acetonitrile.
-
Quantify the product (e.g., estrone, if estradiol is the substrate) using a sensitive detection method like RapidFire mass spectrometry (RF-MS).
-
Calculate the percent inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistical equation.
-
Cellular HSD17B13 Activity Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 within a cellular context.
-
Objective: To measure the IC50 of a test compound in cells overexpressing human HSD17B13.
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell Culture Medium: DMEM with 10% FBS, GlutaMax, and sodium pyruvate.
-
Test compound serially diluted in DMSO.
-
Substrate: Estradiol.
-
384-well cell culture plates.
-
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Remove the growth medium and replace it with a serum-free medium.
-
Add the test compound (typically 50 nL of a DMSO stock) to the wells and incubate for 30 minutes at 37°C.
-
Add the estradiol substrate (e.g., to a final concentration of 30 µM) to initiate the conversion.
-
Incubate for 3 hours at 37°C.
-
Collect the supernatant and add an internal standard (e.g., d4-estrone).
-
Analyze the estrone levels in the supernatant by LC-MS/MS.
-
Normalize the data to controls (no compound and no cells) and calculate the IC50 value.
-
A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to exclude cytotoxic effects.[13]
-
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising strategy for the treatment of NASH and other fibrotic liver diseases. While several potent small-molecule inhibitors, such as BI-3231, are emerging as valuable research tools, the field is rapidly advancing with multiple candidates, including RNAi therapeutics and other small molecules like INI-822, progressing through the development pipeline.[1][8] The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of new chemical entities targeting HSD17B13. As more data becomes publicly available, a clearer picture of the comparative efficacy and potential of these inhibitors will emerge, paving the way for novel therapies for patients with chronic liver disease.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target | MDPI [mdpi.com]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 10. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. origene.com [origene.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HSD17B13 Inhibition: Small Molecule Inhibitors vs. RNAi Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Human genetics studies have shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to more severe liver conditions, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] This protective genetic evidence has catalyzed the development of therapeutic agents aimed at inhibiting HSD17B13.
Two primary strategies are being pursued: direct enzymatic inhibition with small molecules and suppression of protein expression using RNA interference (RNAi). This guide provides an objective comparison of these two approaches, supported by available preclinical and clinical data, to inform research and development decisions.
Note: While the topic specified "Hsd17B13-IN-64," publicly available data for a compound with this specific designation could not be found. Therefore, this guide discusses the small molecule inhibitor class using data from publicly disclosed compounds such as INI-678, INI-822, and others.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between small molecule inhibitors and RNAi therapeutics lies in the stage of the protein production pathway they target.
-
Small Molecule Inhibitors: These agents typically function at the post-translational level. They are designed to bind directly to the HSD17B13 enzyme, often at its active site, to block its catalytic activity.[4][5] This prevents the enzyme from metabolizing its substrates, thereby mimicking the effect of the naturally occurring loss-of-function genetic variants. This approach reduces the enzymatic activity without affecting the amount of HSD17B13 protein produced.
-
RNAi Therapeutics: This strategy acts at the pre-translational level. It uses synthetically designed small interfering RNA (siRNA) molecules that harness a natural cellular process to silence a specific gene. For HSD17B13, these siRNAs are often conjugated to N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[6] This ensures targeted delivery to the liver. Inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then finds and cleaves the HSD17B13 messenger RNA (mRNA).[6] By destroying the mRNA template, RNAi prevents the synthesis of the HSD17B13 protein, thereby reducing its overall cellular level.[6]
Comparative Efficacy and Specificity
Quantitative data from preclinical studies and clinical trials allow for a direct comparison of the two modalities. RNAi therapeutics have demonstrated robust and durable target knockdown in clinical settings, while small molecule inhibitors show potent enzymatic inhibition in preclinical models.
Table 1: Quantitative Efficacy of HSD17B13 RNAi Therapeutics (Clinical Data)
| Therapeutic | Study Phase | Dose | Target Reduction (mRNA) | Biomarker Reduction (ALT) | Citation(s) |
| ARO-HSD | Phase 1/2 | 100 mg (Days 1 & 29) | Mean: -85.5% | Mean: -39.3% | [7][8] |
| 200 mg (Days 1 & 29) | Mean: -93.4% (>90% in all pts) | Mean: -42.3% | [7][8][9] | ||
| ALN-HSD (Rapirosiran) | Phase 1 | 200 mg (Days 1 & 85) | Median: -71.4% (at 6 mo.) | Numerically lower vs. placebo | [10] |
| 400 mg (Days 1 & 85) | Median: -78.3% (at 6 mo.) | Numerically lower vs. placebo | [10][11] |
Table 2: Quantitative Efficacy of HSD17B13 Small Molecule Inhibitors (Preclinical Data)
| Therapeutic | Model System | Endpoint | Result | Citation(s) |
| INI-678 | 3D Human Liver-on-a-Chip (NASH model) | α-SMA Reduction | 35.4% (p<0.0001) | |
| Collagen Type 1 Reduction | 42.5% (p<0.0001) | |||
| Potency | Low nM | |||
| EP-036332 | In vitro enzyme assay | IC50 (human HSD17B13) | 14 nM | [12] |
| EP-040081 | In vitro enzyme assay | IC50 (human HSD17B13) | 79 nM | [12] |
| HSD17B13-IN-23 | In vitro enzyme assay | IC50 (Estradiol substrate) | < 0.1 µM | [13] |
| BI-3231 | In vitro enzyme assay | IC50 (Estradiol substrate) | Data not specified, potent | [4] |
Specificity and Off-Target Effects:
-
RNAi: The specificity of siRNA is dictated by sequence complementarity, which can be precisely engineered. GalNAc conjugation provides high specificity for hepatocytes.[6][14] While off-target silencing of unintended mRNAs is a theoretical risk, chemical modifications in modern siRNA designs have significantly minimized this possibility. Clinical trials for ARO-HSD and ALN-HSD have reported favorable safety profiles with no serious adverse events related to the drug.[7][11][15] The most common side effect noted was mild, transient injection-site reactions.[16]
-
Small Molecules: Specificity depends on the inhibitor's chemical structure and its differential affinity for the target enzyme versus other proteins, particularly other members of the HSD17B family.[17] Companies like Inipharm and Enanta have reported high selectivity for their compounds against other HSD17B family members.[12] However, achieving absolute specificity can be challenging, and off-target effects must be thoroughly evaluated in toxicology studies.
HSD17B13 Signaling and Regulatory Pathway
HSD17B13 is integrated into key hepatic metabolic and inflammatory pathways. Its expression is regulated by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a central regulator of lipid metabolism.[17][18][19] The enzyme itself is a retinol dehydrogenase, converting retinol to retinaldehyde, and its dysfunction is linked to alterations in phospholipid and pyrimidine metabolism.[20][21] Inhibition of HSD17B13 is thought to protect the liver by modulating these metabolic pathways and reducing lipotoxicity and inflammation.[5]
Experimental Protocols & Development Workflow
The evaluation of HSD17B13 inhibitors, whether small molecules or RNAi, follows a structured workflow from initial screening to in vivo validation.
General Experimental Workflow
Key Experimental Methodologies
-
In Vitro Enzyme Inhibition Assay (for Small Molecules):
-
Objective: To determine the potency (e.g., IC50) of a small molecule inhibitor.
-
Protocol:
-
Purified, recombinant human HSD17B13 protein is incubated in a reaction buffer.[4]
-
A known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+ are added.[4]
-
The test inhibitor is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The rate of product formation (e.g., estrone or the oxidized product of LTB4) is measured, often using fluorescence or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
-
In Vitro mRNA Knockdown Assay (for RNAi):
-
Objective: To determine the efficacy and duration of siRNA-mediated HSD17B13 mRNA silencing.
-
Protocol:
-
Primary human hepatocytes or relevant cell lines are cultured.
-
Cells are treated with the GalNAc-siRNA conjugate via "free uptake" (no transfection reagent needed) at various concentrations.[22]
-
Cells are harvested at different time points (e.g., 24, 48, 72 hours) post-treatment.[22]
-
Total RNA is extracted from the cells.
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the relative expression level of HSD17B13 mRNA, typically normalized to a housekeeping gene (e.g., GAPDH).[22]
-
-
-
In Vivo Efficacy Study in a NASH Mouse Model:
-
Objective: To evaluate the therapeutic effect of the inhibitor on liver pathology.
-
Protocol:
-
A diet-induced mouse model of NASH is used (e.g., high-fat diet, or a choline-deficient, L-amino acid-defined, high-fat diet [CDAHFD]).[23]
-
Once the disease phenotype is established, mice are treated with the small molecule inhibitor (e.g., via oral gavage) or RNAi therapeutic (via subcutaneous injection) at specified doses and frequencies.[24]
-
Treatment efficacy is assessed through multiple endpoints:
-
Serum Biomarkers: Blood is collected to measure levels of ALT and AST.[9]
-
Gene/Protein Expression: Liver tissue is harvested to measure HSD17B13 mRNA (by qRT-PCR) and protein (by Western Blot) to confirm target engagement.[7]
-
Histopathology: Liver sections are stained (e.g., with H&E for steatosis and inflammation, Sirius Red for fibrosis) and scored by a pathologist.[23]
-
Lipidomics: Liver lipids are extracted and analyzed by mass spectrometry to assess changes in the lipid profile.[23]
-
-
-
Summary and Conclusion
Both small molecule inhibitors and RNAi therapeutics represent highly promising strategies for targeting HSD17B13 to treat chronic liver diseases like NASH. The choice between them involves a trade-off between mechanism, delivery, and the current stage of development.
| Feature | Small Molecule Inhibitors | RNAi Therapeutics |
| Mechanism | Post-translational (inhibits enzyme activity) | Pre-translational (prevents protein synthesis) |
| Delivery | Typically oral | Subcutaneous injection |
| Specificity | Dependent on chemical structure; potential for off-target binding | High due to sequence complementarity and targeted delivery (GalNAc) |
| Durability | Dependent on compound half-life (likely requires daily dosing) | Long-acting (quarterly dosing demonstrated in trials) |
| Development Stage | Preclinical to early clinical (e.g., INI-822 in Phase 1)[25] | Clinical (Phase 1/2 completed for ARO-HSD and ALN-HSD)[7][11] |
RNAi therapeutics are more advanced in clinical development for HSD17B13, with multiple candidates having demonstrated robust, durable, and well-tolerated target knockdown in humans. Small molecules offer the convenience of oral administration but are at an earlier stage of development, with promising preclinical data on potency and selectivity now emerging. Ultimately, the success of either approach will depend on demonstrating clear clinical benefit in larger, longer-term efficacy trials.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inipharm.com [inipharm.com]
- 6. researchgate.net [researchgate.net]
- 7. natap.org [natap.org]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 9. arrowheadpharma.com [arrowheadpharma.com]
- 10. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 20. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 22. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arrowheadpharma.com [arrowheadpharma.com]
- 25. biospace.com [biospace.com]
Unveiling the Therapeutic Potential of HSD17B13 Inhibition: A Comparative Guide to Preclinical Validation
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the preclinical evidence supporting the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising strategy for the treatment of liver diseases, particularly non-alcoholic steatohepatitis (NASH). While specific in vivo data for the inhibitor Hsd17B13-IN-64 is not publicly available, this guide cross-validates the therapeutic concept by examining the effects of other small molecule inhibitors and genetic knockdown of HSD17B13 in various animal models.
Executive Summary
Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of HSD17B13 inhibitors as a potential therapy. Preclinical studies using different investigational compounds and genetic tools in animal models of liver injury and NASH have consistently demonstrated the hepatoprotective effects of targeting HSD17B13. These interventions lead to reductions in liver injury markers, steatosis, inflammation, and fibrosis. The underlying mechanisms appear to involve the modulation of lipid metabolism and a decrease in cytotoxic immune responses.
Comparative Efficacy of HSD17B13 Inhibition Strategies
The following tables summarize the quantitative data from studies utilizing small molecule inhibitors of HSD17B13 and shRNA-mediated knockdown of the enzyme in various mouse models of liver disease.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Selectivity Notes |
| This compound | HSD17B13 | ≤ 0.1 µM (for estradiol) | Not Reported | Research compound for liver diseases. |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | >7,000-fold selective over HSD17B1.[1] |
| EP-040081 | HSD17B13 | 79 nM | 74 nM | >1,265-fold selective over HSD17B1.[1] |
| M-5475 | HSD17B13 | Not Reported | Not Reported | Preclinical candidate for MASH. |
| BI-3231 | HSD17B13 | 2.5 nM | Not Reported | Potent and selective chemical probe.[2] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors and Knockdown in Mouse Models
| Intervention | Animal Model | Dosing Regimen | Key Findings |
| EP-037429 (prodrug of EP-036332) | Adenoviral-induced acute liver injury | Not specified | - Reduced markers of inflammation, injury, and fibrosis. - Favorable bioactive lipid profile.[3] |
| EP-036332 & EP-040081 | Concanavalin A-induced autoimmune hepatitis | EP-036332: 100 mg/kg b.i.d. EP-040081: 10 or 100 mg/kg q.d. | - Decreased plasma ALT, TNF-α, IL-1β, and CXCL9. - Attenuated gene markers of immune cell activation.[1] |
| M-5475 | Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) MASH model | 30 and 100 mg/kg, oral administration | - Improved hepatomegaly and reduced plasma ALT. - Significantly reduced liver hydroxyproline at the highest dose. - Reduced fibrosis stage.[4] |
| AAV8-shHsd17b13 (shRNA knockdown) | High-fat diet (HFD)-induced NAFLD model | Single injection | - Reduced liver coefficient and fasting blood glucose. - Significantly decreased serum ALT and triglycerides. - Improved hepatocyte steatosis and fibrosis.[5] |
| Hsd17b13 Knockdown (AAV) | Choline-deficient, high-fat diet (CDAHFD) NASH model | Not specified | - Protected against liver fibrosis.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assays
-
Biochemical Assays: The inhibitory activity of compounds on recombinant human or mouse HSD17B13 is often assessed using mass spectrometry. Leukotriene B4 or estradiol can be used as substrates, and the formation of their respective metabolites is quantified in the presence of varying concentrations of the inhibitor to determine the IC50 value.[3]
-
Cellular Assays: HEK293 cells stably expressing human or mouse HSD17B13 are utilized. The inhibition of cellular HSD17B13 activity is measured by monitoring the metabolism of a substrate like estradiol.[3]
Animal Models of Liver Disease
-
Adenoviral-induced Acute Liver Injury: This model is used to study acute inflammatory liver damage. Mice are infected with an adenovirus, which induces a strong immune response and subsequent liver injury. The effects of HSD17B13 inhibitors on markers of inflammation and liver damage are then evaluated.[3]
-
Concanavalin A (ConA)-induced Autoimmune Hepatitis: Intravenous injection of ConA, a T-cell mitogen, induces a T-cell-mediated hepatitis that mimics aspects of autoimmune hepatitis in humans. This model is valuable for assessing the anti-inflammatory and immunomodulatory effects of drug candidates.[1][7]
-
Diet-induced NASH Models:
-
High-Fat Diet (HFD): Feeding mice a diet rich in fat induces obesity, insulin resistance, and hepatic steatosis, recapitulating key features of human NAFLD.[5]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD): This diet is known to induce more severe liver pathology, including steatohepatitis and progressive fibrosis, making it a relevant model for testing anti-NASH and anti-fibrotic therapies.[4][8]
-
shRNA-mediated Gene Knockdown In Vivo
-
Adeno-Associated Virus (AAV) Delivery: Short hairpin RNAs (shRNAs) targeting HSD17B13 are packaged into AAV vectors, typically AAV8, which has a high tropism for the liver. A single intravenous injection of the AAV-shRNA construct leads to sustained knockdown of HSD17B13 expression specifically in the liver, allowing for the study of the long-term consequences of reduced enzyme activity.[5]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approaches, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating HSD17B13 inhibitors.
Caption: Proposed signaling pathway of HSD17B13 in liver disease.
Caption: General experimental workflow for preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The collective evidence from preclinical studies strongly supports the therapeutic potential of HSD17B13 inhibition for the treatment of chronic liver diseases like NASH. While direct comparative data for this compound is needed, the consistent hepatoprotective effects observed with other small molecule inhibitors and genetic knockdown of HSD17B13 in various animal models provide a solid foundation for its continued investigation. Future studies should focus on elucidating the detailed mechanism of action and establishing a clear translational path to clinical development.
References
- 1. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. gubra.dk [gubra.dk]
Comparative Analysis of HSD17B13 Inhibitors: A Deep Dive into BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. Due to the limited availability of public preclinical data for many HSD17B13 inhibitors, this analysis will focus on the well-characterized chemical probe, BI-3231 , and will draw comparisons to other therapeutic modalities where appropriate.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[3][4] This protective effect has established HSD17B13 as a compelling target for therapeutic intervention. The enzyme is believed to play a role in hepatic lipid metabolism, potentially through its retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][5] Inhibition of HSD17B13 is therefore hypothesized to mimic the protective genetic variants and ameliorate liver injury.
Biochemical and In Vitro Performance: BI-3231
BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[6] It was identified through high-throughput screening and subsequent optimization.[6]
| Parameter | BI-3231 | Reference |
| Target | Human HSD17B13 | [6] |
| IC50 (Enzymatic) | 1 nM | [7] |
| Ki (Enzymatic) | 0.7 ± 0.2 nM | [8] |
| Target | Mouse HSD17B13 | [6] |
| IC50 (Enzymatic) | 13 nM | [7] |
| Cellular IC50 (Human) | Double-digit nM range | [1][6] |
| Selectivity (vs. HSD17B11) | >10,000-fold (IC50 > 10 µM) | [4] |
| Mechanism of Action | Uncompetitive inhibitor with respect to NAD+ | [9] |
In Vivo Pharmacokinetic Profile: BI-3231
The in vivo characteristics of BI-3231 have been evaluated in rodent models.[1]
| Parameter | BI-3231 (in mice) | Reference |
| Administration | Intravenous (IV), Oral (PO), Subcutaneous (SC) | [1] |
| Oral Bioavailability | Low (10%) | [9] |
| Plasma Clearance | Rapid and biphasic | [1] |
| Tissue Distribution | Strong accumulation in the liver | [1] |
| Metabolism | Subject to Phase II metabolic biotransformation (glucuronidation) | [1] |
Signaling Pathways and Experimental Workflows
To understand the context in which HSD17B13 inhibitors function and how they are evaluated, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: HSD17B13 signaling cascade in the context of NAFLD pathogenesis.
Caption: A generalized workflow for the preclinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Reagents and Materials:
-
Procedure:
-
Add assay buffer, substrate, and NAD+ to the wells of a microplate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding the HSD17B13 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Hepatocellular Lipid Accumulation Assay
This cell-based assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Cell culture medium and supplements.
-
Fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid accumulation.
-
Test compounds dissolved in DMSO.
-
Fixative (e.g., 4% paraformaldehyde).
-
Lipid staining dye (e.g., Oil Red O or a fluorescent dye like Nile Red or BODIPY 493/503).
-
Dye extraction solution (for Oil Red O).
-
Microscope or high-content imaging system.
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with the fatty acid mixture in the presence of various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 24-72 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the fixative solution.
-
Stain the intracellular lipid droplets with the chosen lipid dye.
-
Wash the cells to remove excess dye.
-
Quantify lipid accumulation. For Oil Red O, this can be done by extracting the dye and measuring its absorbance.[5] For fluorescent dyes, imaging and subsequent image analysis can be used to determine the number and size of lipid droplets.
-
Comparative Analysis and Outlook
As a chemical probe, BI-3231 exhibits high potency and selectivity for HSD17B13, making it a valuable tool for elucidating the enzyme's biological function.[6] Its uncompetitive mechanism of action with respect to NAD+ is an important characteristic for structure-activity relationship studies.[9] The primary challenge for the in vivo application of BI-3231 appears to be its pharmacokinetic profile, characterized by rapid plasma clearance, though it does show significant accumulation in the target organ, the liver.[1]
While a direct comparison with another publicly characterized small molecule inhibitor is not currently possible due to a lack of comprehensive data, it is useful to consider alternative strategies for HSD17B13 inhibition. One such approach is RNA interference (RNAi). RNAi therapeutics, such as ARO-HSD (rapirosiran), are designed to specifically degrade HSD17B13 mRNA, thereby reducing the protein levels in hepatocytes.[7] This approach has shown promise in early clinical trials, demonstrating a reduction in liver HSD17B13 mRNA.
A comparative perspective on these two modalities reveals distinct advantages and disadvantages:
-
Small Molecule Inhibitors (e.g., BI-3231):
-
Pros: Typically orally bioavailable, allowing for convenient patient administration. Manufacturing is generally well-established and cost-effective.
-
Cons: Potential for off-target effects, which necessitates extensive selectivity screening. Pharmacokinetic properties can be challenging to optimize.
-
-
RNAi Therapeutics (e.g., ARO-HSD):
-
Pros: High specificity for the target mRNA, potentially leading to fewer off-target effects. Long duration of action may allow for infrequent dosing.
-
Cons: Require parenteral administration (subcutaneous injection). Delivery to the target tissue can be a challenge, although this is largely overcome for liver targets using GalNAc conjugation. Manufacturing can be more complex and costly than for small molecules.
-
The development of both small molecule inhibitors and RNAi therapeutics targeting HSD17B13 is a promising avenue for the treatment of NASH and other chronic liver diseases. The availability of well-characterized tools like BI-3231 is crucial for advancing our understanding of HSD17B13 biology and for validating it as a therapeutic target. Future publications of detailed preclinical and clinical data for other HSD17B13 inhibitors, such as INI-822, will be critical for enabling more direct and comprehensive comparative analyses within the class of small molecule inhibitors.[1][2]
References
- 1. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn-bio.com [cn-bio.com]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Protective Effect of Hsd17B13-IN-64 Against Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has intensified the search for effective therapeutic interventions. A promising target that has emerged from human genetic studies is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of various chronic liver diseases. This has spurred the development of HSD17B13 inhibitors, such as the representative compound Hsd17B13-IN-64, as a potential therapeutic strategy.
This guide provides a comparative analysis of the protective effects of Hsd17B13 inhibition, using data from preclinical studies on representative inhibitors, against established and emerging alternative therapies for liver injury.
Comparative Efficacy of Liver Injury Treatments
The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of HSD17B13 inhibition and alternative treatments.
Table 1: Preclinical Efficacy of HSD17B13 Inhibitors
| Compound/Intervention | Model | Key Findings |
| This compound (Representative: BI-3231) | In vitro (human and mouse hepatocytes) | Potent inhibitor with IC50 values of 1 nM (human) and 13 nM (mouse)[1]. Significantly decreased triglyceride accumulation under lipotoxic stress[2]. |
| Hsd17B13 Antisense Oligonucleotide (ASO) | CDAHFD Mouse Model of NASH | Dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulated hepatic steatosis but did not significantly alter hepatic fibrosis[3][4]. |
Table 2: Clinical Efficacy of Alternative Therapies for NAFLD/NASH
| Intervention | Key Efficacy Endpoints | Results |
| Vitamin E | Improvement in NASH histological features | Improved steatosis and lobular inflammation; no significant effect on fibrosis[5][6]. |
| Pioglitazone | Resolution of NASH, Improvement in fibrosis | 51% of patients achieved NASH resolution. Associated with improvement in fibrosis score[7][8]. |
| Obeticholic Acid | Improvement in fibrosis without worsening of NASH | 23% of patients in the 25mg group achieved fibrosis improvement of ≥1 stage (vs. 12% in placebo)[9][10]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the potency of inhibitors like this compound.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Materials: Purified recombinant human HSD17B13 enzyme, substrate (e.g., estradiol), cofactor (NAD+), test compound, and a detection system to measure NADH production (e.g., luminescence-based assay).
-
Procedure:
-
The test compound is serially diluted and added to microplate wells.
-
The HSD17B13 enzyme, substrate, and cofactor are added to initiate the reaction.
-
The reaction is incubated at a controlled temperature.
-
A detection reagent is added to measure the amount of NADH produced, which is inversely proportional to the inhibitor's activity.
-
The IC50 value is calculated from the dose-response curve.
-
Animal Models of Liver Injury
Preclinical validation of therapeutic agents often relies on animal models that mimic human liver disease.
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury:
-
Objective: To induce acute or chronic liver fibrosis in rodents.
-
Procedure (Acute): A single intraperitoneal injection of CCl4 is administered to mice.
-
Procedure (Chronic): Repeated intraperitoneal injections of CCl4 (e.g., twice weekly for 4-8 weeks) are administered to induce fibrosis.
-
Endpoints: Serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue for necrosis, inflammation, and fibrosis (e.g., Sirius Red staining), and gene expression analysis of fibrotic markers.
-
-
Diet-Induced Models of NAFLD/NASH:
-
Objective: To induce metabolic dysfunction-associated steatotic liver disease.
-
Diets:
-
High-Fat Diet (HFD): Induces obesity and hepatic steatosis.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): Induces steatohepatitis and fibrosis.
-
-
Procedure: Mice are fed the specialized diet for a defined period (e.g., 6-16 weeks).
-
Endpoints: Body weight, glucose tolerance, serum lipid profiles, liver histology (NAFLD Activity Score - NAS), and markers of inflammation and fibrosis.
-
Signaling Pathways and Mechanisms of Action
The protective effect of inhibiting HSD17B13 is multifaceted, involving several interconnected signaling pathways.
HSD17B13 and Lipid Metabolism
Wild-type HSD17B13 is a lipid droplet-associated protein. Its overexpression leads to increased lipid droplet size and number in hepatocytes. Inhibition of HSD17B13 is therefore hypothesized to reduce hepatic steatosis by modulating lipid metabolism within these organelles.
Caption: Inhibition of HSD17B13 reduces lipid droplet accumulation in hepatocytes.
Experimental Workflow for Preclinical Validation
The validation of a novel inhibitor like this compound follows a structured preclinical workflow.
Caption: A typical preclinical workflow for validating a liver-protective compound.
HSD17B13 in the Progression to Liver Fibrosis
Recent studies suggest that HSD17B13 may play a role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. The proposed mechanism involves the regulation of pyrimidine catabolism and potentially TGF-β signaling.
Caption: HSD17B13 inhibition may mitigate liver fibrosis by modulating HSC activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of vitamin E in reducing non-alcoholic fatty liver disease: a systematic review, meta-analysis, and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E as an Adjuvant Treatment for Non-alcoholic Fatty Liver Disease in Adults: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Pioglitazone Treatment for Patients With Nonalcoholic Steatohepatitis and Prediabetes or Type 2 Diabetes Mellitus: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pioglitazone for the treatment of NASH in patients with prediabetes or type 2 diabetes mellitus | Gut [gut.bmj.com]
- 9. jwatch.org [jwatch.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Emerging Therapies in Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, with a dynamic pipeline of therapeutic candidates vying to be the first to market. This guide provides a comparative analysis of investigational drugs for NASH, with a special focus on the emerging class of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, alongside other key therapeutic classes in late-stage clinical development. The data presented herein is collated from publicly available clinical trial results and scientific publications.
HSD17B13 Inhibitors: A Novel Approach
Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma. This has propelled the development of HSD17B13 inhibitors as a promising therapeutic strategy. These agents aim to phenocopy the protective genetic variants by inhibiting the enzymatic activity of HSD17B13, which is believed to be involved in hepatic lipid metabolism and inflammation.
Currently, HSD17B13 inhibitors are in early-stage clinical development. As such, direct head-to-head comparative efficacy data with late-stage candidates is not yet available. This guide will first present the available data on HSD17B13 inhibitors and then provide a comparative overview of other NASH drug candidates with more mature clinical data.
Featured HSD17B13 Inhibitor: INI-822
INI-822, developed by Inipharm, is a first-in-class, orally-delivered small molecule inhibitor of HSD17B13. It is currently in Phase 1 clinical trials.[1][2][3] Preclinical data has shown that INI-822 potently and selectively inhibits HSD17B13.[1] In animal models, treatment with INI-822 led to improvements in markers of liver homeostasis, including a reduction in liver transaminases.[1] Furthermore, in a human liver-on-a-chip model of NASH, INI-822 demonstrated anti-fibrotic effects.[2][4]
Other HSD17B13 inhibitors in development include RNA interference (RNAi) therapeutics, such as ALN-HSD (Alnylam and Regeneron) and ARO-HSD (Arrowhead Pharmaceuticals), which aim to reduce the expression of the HSD17B13 protein. Phase 1 data for ALN-HSD has shown a dose-dependent reduction in HSD17B13 mRNA in the liver.[5]
Comparative Analysis of Late-Stage NASH Drug Candidates
The following tables summarize the quantitative data from key clinical trials of prominent NASH drug candidates, categorized by their mechanism of action. It is important to note that these trials were not conducted head-to-head, and direct comparisons should be made with caution due to differences in study populations, trial designs, and endpoint definitions.
Thyroid Hormone Receptor-β (THR-β) Agonist
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Resmetirom | Madrigal Pharmaceuticals | MAESTRO-NASH (Phase 3) | NASH Resolution (no worsening of fibrosis): - 25.9% (80mg) vs. 9.7% (p<0.001)[6] - 29.9% (100mg) vs. 9.7% (p<0.001)[6] Fibrosis Improvement ≥1 stage (no worsening of NASH): - 24.2% (80mg) vs. 14.2% (p<0.001)[6] - 25.9% (100mg) vs. 14.2% (p<0.001)[6] LDL-C Reduction (at week 24): - -13.6% (80mg) vs. 0.1% (p<0.001)[6] - -16.3% (100mg) vs. 0.1% (p<0.001)[6] | Generally well-tolerated. Most common adverse events were mild to moderate, transient diarrhea and nausea.[6][7] |
Farnesoid X Receptor (FXR) Agonist
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Obeticholic Acid (OCA) | Intercept Pharmaceuticals | REGENERATE (Phase 3) | Fibrosis Improvement ≥1 stage (no worsening of NASH) at Month 18: - 22.4% (25mg) vs. 9.6% (p<0.0001)[8][9] NASH Resolution (no worsening of fibrosis): - Not statistically significant[8] | Pruritus was the most common adverse event.[9] Increases in LDL cholesterol were also observed. The FDA has not approved OCA for NASH due to an unfavorable risk-benefit profile.[10] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Lanifibranor (pan-PPAR) | Inventiva Pharma | NATIVE (Phase 2b) | SAF Score Decrease ≥2 points (no worsening of fibrosis): - 49% (1200mg) vs. 27% (p=0.004)[11][12] NASH Resolution (no worsening of fibrosis): - Statistically significant at both 800mg and 1200mg doses[11] Fibrosis Improvement ≥1 stage (no worsening of NASH): - Statistically significant at 1200mg dose[11] | Generally well-tolerated. Adverse events included diarrhea, nausea, peripheral edema, and weight gain.[13] |
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Semaglutide | Novo Nordisk | Phase 2 | NASH Resolution (no worsening of fibrosis): - 59% (0.4mg) vs. 17% (p<0.001)[14][15] Fibrosis Improvement ≥1 stage (no worsening of NASH): - Not statistically significant (43% vs. 33%)[15][16] | Gastrointestinal side effects (nausea, constipation, vomiting) were common.[16] |
Fibroblast Growth Factor 21 (FGF21) Analogs
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Pegozafermin | 89bio | ENLIVEN (Phase 2b) | Fibrosis Improvement ≥1 stage (no worsening of NASH): - 26% (30mg weekly) vs. 7%[17] - 27% (44mg every 2 weeks) vs. 7%[17] NASH Resolution (no worsening of fibrosis): - 23% (30mg weekly) vs. 2%[17] - 26% (44mg every 2 weeks) vs. 2%[17] | Generally well-tolerated. Most common adverse events were diarrhea and nausea.[17] |
| Efruxifermin | Akero Therapeutics | BALANCED (Phase 2a) | Fibrosis Improvement ≥1 stage (no worsening of NASH) at 16 weeks: - 48% (all EFX-treated patients) NASH Resolution (no worsening of fibrosis) at 16 weeks: - 48% (all EFX-treated patients) | Most common adverse events were grade 1-2 gastrointestinal events.[18] |
Stearoyl-CoA Desaturase 1 (SCD1) Modulator
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Aramchol | Galmed Pharmaceuticals | ARREST (Phase 2b) | NASH Resolution (no worsening of fibrosis): - 16.7% (600mg) vs. 5%[19][20] Fibrosis Improvement ≥1 stage (no worsening of NASH): - 29.5% (600mg) vs. 17.5%[19][20] | Safe and well-tolerated.[19] |
Galectin-3 Inhibitor
| Drug Candidate | Company | Trial (Phase) | Key Efficacy Endpoints (vs. Placebo) | Key Safety/Tolerability Findings |
| Belapectin | Galectin Therapeutics | NAVIGATE (Phase 2b/3) | Prevention of new varices (primary endpoint): - Not statistically significant[21] | Safe but did not significantly improve fibrosis or hepatic venous pressure gradient in a prior phase 2b study.[22] |
Experimental Protocols
While detailed, step-by-step protocols for these proprietary clinical trials are not publicly available, the general methodologies for key assessments are outlined below.
Liver Biopsy and Histological Assessment: Liver biopsies are the gold standard for diagnosing and staging NASH and fibrosis. The general procedure involves:
-
Biopsy Collection: A liver biopsy is obtained at baseline and at the end of treatment (typically after 52 to 72 weeks).
-
Tissue Processing: The tissue is fixed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology and with a collagen-specific stain like Masson's trichrome or Sirius red for fibrosis assessment.
-
Histological Scoring: Pathologists, often blinded to treatment allocation, evaluate the biopsies using standardized scoring systems. The most common is the NAFLD Activity Score (NAS) , which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is often required for trial inclusion. Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
-
Primary Histological Endpoints: The two main endpoints accepted by regulatory agencies for conditional approval are:
-
NASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
-
Fibrosis Improvement: A decrease of at least one fibrosis stage with no worsening of NASH.
-
Non-Invasive Tests (NITs): A variety of non-invasive markers are used to assess liver health and response to treatment. These include:
-
Imaging:
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): To quantify the amount of fat in the liver.
-
Transient Elastography (FibroScan®): To measure liver stiffness as an indicator of fibrosis.
-
-
Blood-based Biomarkers:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are markers of liver injury.
-
Markers of Fibrosis: Such as the Fibrosis-4 (FIB-4) index, Enhanced Liver Fibrosis (ELF) score, and Pro-C3.
-
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams have been generated.
Caption: Proposed mechanism of HSD17B13 and its inhibition by INI-822 in hepatocytes.
Caption: A generalized workflow for a placebo-controlled NASH clinical trial.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. inipharm.com [inipharm.com]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. inipharm.com [inipharm.com]
- 5. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 7. Madrigal Announces Positive Topline Results from the Pivotal Phase 3 MAESTRO-NASH Clinical Trial of Resmetirom for the Treatment of NASH and Liver Fibrosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 8. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 12. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 13. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. mediacdn.gi.org [mediacdn.gi.org]
- 17. medscape.com [medscape.com]
- 18. Efruxifermin in non-alcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.technion.ac.il [cris.technion.ac.il]
- 20. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Navigating the Landscape of Hsd17B13 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of publicly disclosed small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This document summarizes key experimental findings and methodologies to aid in the evaluation of these compounds.
While the user's original query specified "Hsd17B13-IN-64," publicly available scientific literature does not contain specific information on a compound with this designation. Therefore, this guide focuses on a comparison of the most well-characterized public domain Hsd17B13 inhibitors to provide a valuable resource for the research community. The primary compounds discussed are BI-3231 and a more recently disclosed molecule, referred to as Compound 32.
At a Glance: Performance of Hsd17B13 Inhibitors
The following tables summarize the reported in vitro potency and pharmacokinetic properties of BI-3231 and Compound 32. These tables are designed for easy comparison of the key quantitative data available for these molecules.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 | [1] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | [1] | |
| Human HSD17B13 | Cellular (HEK293) | Estradiol | 11 ± 5 | [2] | |
| Compound 32 | Human HSD17B13 | Enzymatic | Not Specified | 2.5 | [3] |
Table 2: Pharmacokinetic Properties of Hsd17B13 Inhibitors
| Compound | Species | Administration | Key Findings | Source |
| BI-3231 | Mouse | IV, Oral, SC | Rapid plasma clearance, low oral bioavailability (10%), significant liver accumulation. | [4][5] |
| Rat | IV | Rapid plasma clearance with significant biliary excretion of the parent compound and its glucuronide. | [6] | |
| Compound 32 | Not Specified | Not Specified | Reported to have a significantly better pharmacokinetic profile and liver microsomal stability compared to BI-3231. | [3] |
Understanding the Mechanism: The Hsd17B13 Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its precise physiological role is still under investigation, but it is understood to be involved in lipid and retinol metabolism. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity is a promising therapeutic strategy.
Below is a diagram illustrating the proposed signaling pathway involving Hsd17B13.
Experimental Approaches to Evaluating Hsd17B13 Inhibitors
The characterization of Hsd17B13 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. The following workflow outlines a general approach used in the preclinical assessment of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Hsd17B13-IN-64
Disclaimer: Specific handling and disposal procedures for "Hsd17B13-IN-64" are not publicly available as a dedicated Safety Data Sheet (SDS) for this compound could not be located. The following information is based on general best practices for the disposal of laboratory research chemicals and should be adapted to comply with all applicable federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS office for definitive guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of the research compound this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Given that the specific hazards of this compound are not fully characterized, it should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, follow your laboratory's established spill response protocol for potent compounds. Generally, this involves absorbing the spill with an inert material, collecting the contaminated material in a sealed container, and decontaminating the area.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves a systematic approach to waste segregation and disposal through your institution's hazardous waste management program.
-
Waste Characterization: Since a specific SDS is unavailable, treat this compound as a hazardous chemical waste.
-
Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup.
-
Provide them with all available information about the compound.
-
General Chemical Waste Disposal Guidelines
The following table summarizes common categories of laboratory chemical waste and their typical disposal routes.
| Waste Category | Description | Typical Disposal Route |
| Halogenated Solvents | Solvents containing fluorine, chlorine, bromine, or iodine (e.g., chloroform, dichloromethane). | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Non-Halogenated Solvents | Flammable organic solvents that do not contain halogens (e.g., ethanol, methanol, acetone, hexane). | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Aqueous Waste | Solutions of chemicals in water. Depending on the solutes, this may be hazardous or non-hazardous. | Hazardous aqueous waste must be collected for pickup. Consult your EHS for guidance on the disposal of non-hazardous aqueous waste. |
| Solid Chemical Waste | Unused or expired chemicals, reaction byproducts, and contaminated labware (e.g., gloves, weigh boats). | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Sharps Waste | Needles, syringes, razor blades, and contaminated broken glass. | Place in a designated, puncture-resistant sharps container for specialized disposal. |
Experimental Protocol: In Vitro HSD17B13 Enzyme Inhibition Assay
To provide context for the use of an inhibitor like this compound, the following is a general protocol for assessing its inhibitory activity on the HSD17B13 enzyme.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the HSD17B13 enzyme activity (IC50).
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
This compound (test inhibitor)
-
Assay buffer
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the various concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate and cofactor to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of cofactor conversion (e.g., NADH production).
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
HSD17B13 Signaling and Role in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1] Its enzymatic activity is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[2] Inhibition of HSD17B13 is a therapeutic strategy being explored to mitigate liver damage.[3][4]
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Workflow for Proper Chemical Disposal
The following diagram outlines the logical steps for the safe disposal of a research chemical like this compound.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
Personal protective equipment for handling Hsd17B13-IN-64
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-64 is not publicly available. The following information is based on general knowledge of handling potent small molecule enzyme inhibitors and data from similar HSD17B13 inhibitors. This guidance is not a substitute for a compound-specific SDS, which should be obtained from the supplier. Researchers must perform a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, storage, and disposal information for the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Given that this compound is a potent enzyme inhibitor, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. The primary target organ for HSD17B13 is the liver.
Potential Hazards:
-
Acute Effects: May cause irritation to the eyes, skin, and respiratory tract. Ingestion may lead to unforeseen systemic effects.
-
Chronic Effects: The long-term toxicological properties have not been fully investigated. As an inhibitor of a metabolic enzyme, prolonged exposure could potentially disrupt normal lipid metabolism.
-
Target Organ: Liver.
Emergency Procedures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If solid, handle in a chemical fume hood to avoid dust inhalation. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Handle in a designated area, preferably in a chemical fume hood.
-
Avoid the creation of dust and aerosols.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Based on data for similar HSD17B13 inhibitors, storage at -20°C or -80°C is recommended.[1]
-
Protect from light.
Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Gloves, lab coats, and other disposable materials that have come into contact with the compound should be collected in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Retain product residue and dispose of as hazardous waste.
Experimental Protocols
The following is a representative protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound.
Objective: To determine the IC50 value of this compound against human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
384-well assay plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Reaction:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells.
-
Add the recombinant HSD17B13 enzyme to all wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (estradiol) and cofactor (NAD+).
-
-
Detection:
-
The enzymatic activity can be measured by monitoring the production of NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescent reaction.
-
Read the plate at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HSD17B13 Biological Context
The following diagram illustrates the role of HSD17B13 in hepatic lipid metabolism. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2][3] It is involved in the metabolism of various lipids and steroids. Inhibition of HSD17B13 is being explored as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).[3]
Caption: Role of HSD17B13 in Hepatocytes and its Inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
